4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCCHUUSZFPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362901 | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75423-15-3 | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for synthesizing a variety of derivatives with potential therapeutic applications. This guide details its synthesis, characterization, and role in developing new biologically active molecules.
Physicochemical and Structural Data
This compound (CAS No. 75423-15-3) is a stable, solid compound.[1] Its key properties are summarized below, providing a foundational understanding of the molecule for experimental design.
| Property | Value | Reference |
| CAS Number | 75423-15-3 | [2][3] |
| Molecular Formula | C₄H₆N₄OS | [2][3] |
| Molecular Weight | 158.18 g/mol | [2][3] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 141.0 - 145.0 °C | |
| Purity | >98.0% | |
| XLogP3 | -0.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Synthesis Protocols
The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester precursor. This compound then serves as a versatile intermediate for further reactions, such as condensation with aldehydes to form bioactive hydrazones.[1][4]
Caption: General workflow for the synthesis of the title compound and its subsequent derivatives.
2.1. Experimental Protocol: Synthesis of this compound
This protocol is based on the common synthetic route involving the reaction of the corresponding ester with hydrazine.[4]
-
Reactants :
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
-
Hydrazine hydrate (excess)
-
Ethanol (as solvent)
-
-
Procedure :
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol in a round-bottomed flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture under reflux for a period sufficient to complete the reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
2.2. Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
This protocol describes the condensation reaction of the title compound with an aldehyde to yield bioactive derivatives.[1]
-
Reactants :
-
This compound (0.01 mol)
-
Appropriate substituted aldehyde (0.01 mol)
-
Ethanol (96%, 15 mL)
-
-
Procedure :
-
Place this compound (0.01 mol) in a round-bottomed flask and dissolve it in 15 mL of 96% ethanol.
-
Add the substituted aldehyde (0.01 mol) to the solution.
-
Heat the solution under reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Store the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the resulting solid product by filtration, wash with cold ethanol, and dry. The yields for such reactions are reported to be in the range of 57–98%.[1]
-
Characterization
The structural integrity and purity of the synthesized this compound and its derivatives are confirmed using a suite of standard analytical techniques.
Caption: Standard workflow for the analytical characterization of the synthesized compounds.
Successful synthesis of derivatives is confirmed by spectral data.[1] The following table summarizes key spectroscopic features observed in the characterization of hydrazide-hydrazone derivatives.
| Technique | Feature | Observed Range / Value | Significance |
| ¹H NMR | NH group singlet | 12.10–12.87 ppm | Confirms the presence of the hydrazone linkage.[1] |
| ¹H NMR | =CH group singlet | 8.06–8.63 ppm | Confirms the successful condensation with the aldehyde.[1] |
| FT-IR | N-H stretching | Varies | Indicates the presence of the hydrazide group. |
| FT-IR | C=O stretching | Varies | Indicates the amide carbonyl group. |
| Elemental Analysis | C, H, N, S % | Calculated vs. Found | Confirms the elemental composition of the new compound.[1] |
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[5] this compound acts as a key intermediate for creating hybrid molecules with enhanced therapeutic potential. The hydrazide-hydrazone moiety is particularly noted for its contribution to bioactivity.[1]
Caption: Role of the title compound as a precursor for diverse biologically active agents.
The diverse biological activities demonstrated by derivatives include:
-
Antimicrobial Activity : Derivatives have shown notable effects, particularly against Gram-positive bacteria.[1]
-
Antifungal Properties : The 1,2,3-thiadiazole core is present in various compounds screened for antifungal efficacy.[5]
-
Antiviral and Anticancer Potential : The broader class of 1,2,3-thiadiazole hybrids has been investigated for a myriad of biomedical applications, including as antiviral and anticancer agents.[5]
The versatility of the carbohydrazide group allows for its reaction with numerous electrophiles, making it a valuable starting point for generating large libraries of compounds for high-throughput screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of its biological significance.
Physicochemical Properties
The intrinsic properties of this compound are fundamental to its application in drug design and development. A summary of its key physicochemical characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄OS | PubChem[1] |
| Molecular Weight | 158.18 g/mol | PubChem[1] |
| Appearance | White to almost white powder/crystal | TCI Chemicals[2] |
| Melting Point | 141.0 - 145.0 °C | TCI Chemicals[2] |
| Exact Mass | 158.02623200 Da | PubChem[1] |
| Solubility | Soluble in DMSO | MDPI[3] |
| Stability | Stable solid at room temperature. | MDPI[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. The core 1,2,3-thiadiazole ring is often formed via the Hurd-Mori reaction, followed by the introduction of the carbohydrazide moiety.
Experimental Protocol: A Generalized Hurd-Mori Synthesis Approach
The following protocol outlines a general and plausible synthetic route. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity.
Step 1: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate at room temperature.
-
Stir the reaction mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone, which may be used in the next step without further purification or purified by recrystallization.
Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
The crude ethyl 2-hydrazono-3-oxobutanoate is dissolved in a suitable solvent, such as toluene or dichloromethane.
-
The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude ester is purified by column chromatography.
Step 3: Hydrazinolysis to this compound
-
The purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is heated under reflux for several hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to afford this compound.
References
Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of drug-resistant pathogens and the persistent challenge of cancer necessitate the exploration of novel chemical scaffolds with therapeutic potential. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered significant interest in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] This technical guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a key intermediate and a molecule of interest in its own right, to provide an in-depth overview of its known biological effects and a detailed exploration of its putative mechanisms of action based on current scientific evidence.
While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, this guide synthesizes the available data on its derivatives and related compounds to propose likely mechanisms. We present detailed experimental protocols to facilitate further investigation and provide a framework for future research in this promising area.
Synthesis and Known Biological Activities
This compound is synthesized from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via hydrazinolysis. It serves as a crucial building block for the synthesis of a variety of derivatives, primarily through condensation with aldehydes and ketones to form hydrazones.
The primary biological activity reported for derivatives of this compound is antimicrobial , with a notable efficacy against Gram-positive bacteria.[4] Furthermore, the broader class of 1,2,3-thiadiazole derivatives has been shown to exhibit antifungal, antiviral, and anticancer activities.[2] The mesoionic character of the thiadiazole ring is thought to enable these compounds to cross cellular membranes and interact with various biological targets.[1]
Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
A compelling hypothesis for the antimicrobial action of this compound and its hydrazone derivatives is the inhibition of bacterial DNA gyrase . DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics.[5] Studies on structurally related thiadiazole derivatives have demonstrated their ability to bind to and inhibit the function of this enzyme.[6][7][8][9]
The proposed mechanism involves the binding of the thiadiazole compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.
Figure 1: Proposed antimicrobial mechanism via DNA gyrase inhibition.
Proposed Mechanism of Anticancer Action: Induction of Apoptosis
For the broader class of thiadiazole derivatives, a primary mechanism of anticancer activity is the induction of apoptosis , or programmed cell death.[1][10][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Thiadiazole compounds may trigger apoptosis through various signaling pathways, potentially involving the activation of caspases, a family of proteases that execute the apoptotic program. Some studies on related compounds suggest an increase in the cleavage of PARP (poly (ADP-ribose) polymerase), a hallmark of caspase activation, and disruption of the mitochondrial membrane potential.[1][12]
Figure 2: Hypothesized anticancer mechanism via apoptosis induction.
Quantitative Data Summary
The following tables summarize the available quantitative data for derivatives of this compound and related thiadiazole compounds.
Table 1: Antimicrobial Activity of a this compound Derivative
| Compound | Microorganism | MIC (µg/mL) | MBC/MIC | Reference |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Gram-positive bacteria | 1.95–15.62 | 1–4 | [4] |
Table 2: Enzyme Inhibitory Activity of Various Thiadiazole Derivatives
| Compound Class | Enzyme Target | IC₅₀ Values | Therapeutic Area | Reference |
| Thiourea-Thiadiazole Hybrid | E. coli DNA Gyrase B | 0.33 ± 1.25 µM | Antibacterial | [8][9] |
| Thiourea-Thiadiazole Hybrid | E. coli Topoisomerase IV | 19.72 ± 1.00 µM | Antibacterial | [8][9] |
| 1,3,4-Thiadiazole Derivative | Cyclin-Dependent Kinase 1 (CDK1) | < 10 µM | Anticancer | [13] |
| 1,3,4-Thiadiazole Derivative | Akt Kinase | - (92.36% inhibition) | Anticancer | [14] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Figure 3: Experimental workflow for DNA gyrase inhibition assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[15]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.[15]
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with the test compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[4][16]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI).[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly as antimicrobial and anticancer agents. While direct experimental evidence for their core mechanism of action is still emerging, compelling data from related compounds suggest that inhibition of DNA gyrase and induction of apoptosis are plausible pathways.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.
-
Enzyme Kinetics: Performing detailed kinetic studies to confirm the inhibition of DNA gyrase and other potential enzyme targets.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity.
This technical guide provides a foundation for these future investigations, offering hypothesized mechanisms, key experimental protocols, and a summary of the current state of knowledge. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. mdpi.com [mdpi.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. topogen.com [topogen.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
The Rising Potential of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among its derivatives, those based on the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide core have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a focus on their antimicrobial, antifungal, anticancer, and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Synthesis of this compound Derivatives
The general synthetic route to novel this compound derivatives typically involves a condensation reaction. The foundational molecule, this compound, is reacted with various substituted aldehydes in an alcoholic solvent.[2] This straightforward and efficient method allows for the generation of a diverse library of hydrazide-hydrazone derivatives with good yields, ranging from 57% to 98%.[2]
Caption: General synthesis workflow for this compound derivatives.
Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives (2-16)[2]
-
Dissolution: Dissolve 0.01 mol of this compound (1) in 15 mL of 96% ethanol in a round-bottomed flask.
-
Addition: To the dissolved hydrazide, add 0.01 mol of the appropriate substituted aldehyde.
-
Reaction: Heat the resulting solution under reflux for a period of 3 hours.
-
Crystallization: After the reflux, allow the mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Isolation and Purification: Collect the formed precipitate by filtration and recrystallize it from ethanol to obtain the purified final product.
-
Characterization: Confirm the structure of the synthesized derivatives using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.[2]
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[2][3] The evaluation of this activity is typically performed using standard methods such as the Kirby-Bauer disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][4]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound | Substituent Moiety | Target Organism | MIC (µg/mL) | MBC/MIC | Reference |
| 15 | 5-nitro-2-furoyl | Gram-positive bacteria | 1.95–15.62 | 1–4 | [2][3] |
| 2 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |
| 3 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |
| 5 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |
| 8 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |
| 16 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |
Note: MIC - Minimum Inhibitory Concentration; MBC - Minimum Bactericidal Concentration; MFC - Minimum Fungicidal Concentration.
Experimental Protocol: Antimicrobial Susceptibility Testing[2][4][5]
The antimicrobial activity of the synthesized compounds can be assessed using the following generalized protocol:
-
Microorganism Preparation: Use standard and clinical strains of bacteria and fungi. Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard).
-
Disc Diffusion Method:
-
Evenly inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the microbial suspension.
-
Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth, RPMI-1640).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganisms with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture aliquots from the wells showing no visible growth in the MIC assay onto fresh agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.
-
Caption: A typical workflow for antimicrobial screening of novel compounds.
Anticancer Activity
While research specifically on the anticancer activity of this compound derivatives is emerging, the broader class of thiadiazole derivatives has shown significant potential as anticancer agents.[5][6][7][8][9][10] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases like Akt, induction of apoptosis, and cell cycle arrest.[5][10] The antiproliferative activity is commonly evaluated using the MTT assay against various cancer cell lines.[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[6]
-
Cell Culture: Seed cancer cells (e.g., HT-29 human colon tumor cells) into a 96-well plate at a density of 8 x 103 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with a range of concentrations (e.g., 1–100 µM) of the test compounds and incubate for 48 hours.
-
MTT Addition: After the treatment period, discard the culture media and add 100 µL of fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for a further 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Insecticidal and Fungicidal Activities
Recent studies have highlighted the potential of 4-methyl-1,2,3-thiadiazole derivatives as valuable lead compounds in the development of new pesticides.[11][12][13][14][15] These compounds have demonstrated both insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis) and broad-spectrum fungicidal activity against various plant pathogenic fungi.[11][14]
Quantitative Data: Fungicidal and Insecticidal Activity
| Compound Type | Activity | Target Organism(s) | Key Findings | Reference |
| 4-Methyl-1,2,3-thiadiazole derivatives | Fungicidal | Cercospora beticola, Colletotrichum gloeosporioides, etc. | Derivatives with 3-(trifluoromethyl)phenyl and 2-methylphenyl substituents showed a wide spectrum of activity. | [11][13] |
| 4-Methyl-1,2,3-thiadiazole derivatives | Insecticidal | Spodoptera littoralis (cotton leafworm) | Compounds 7, 10, 12, and 17 showed high insecticidal activity. | [11] |
| 4-Methyl-1,2,3-thiadiazole-containing triazolothiadiazoles | Fungicidal | Pellicularia sasakii, Alternaria solani | EC50 values ranged from 7.28 µmol/L to 42.49 µmol/L. | [14] |
| N-4-Methyl-1,2,3-thiadiazole-5-carbonyl-N′-phenyl Ureas | Insecticidal | Plutella xylostella L. | LC50 values of 164.15 and 89.69 mg·L−1 for compounds V-12 and V-22, respectively. | [12] |
Note: EC50 - Median Effective Concentration; LC50 - Median Lethal Concentration.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent attached to the hydrazone moiety. For instance, the presence of a 5-nitro-2-furyl group in compound 15 was found to be crucial for its high antibacterial activity.[2] This suggests that the electronic and steric properties of the substituents play a key role in the interaction of these molecules with their biological targets.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to further explore the structure-activity relationship.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Development of synergistic combinations: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance efficacy and overcome resistance.
The versatile synthetic accessibility and the broad spectrum of biological activities make this compound derivatives a highly attractive scaffold for the development of new therapeutic agents and agrochemicals. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Initial Screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring is a significant pharmacophore that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This technical guide focuses on the initial bioactivity screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, providing a comprehensive overview of its synthesis, and evaluation for antimicrobial, anticancer, and insecticidal properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents.
Synthesis of this compound Derivatives
The core compound, this compound, serves as a versatile starting material for the synthesis of a wide array of derivatives. A common synthetic route involves the condensation reaction of the carbohydrazide with various aldehydes to form hydrazide-hydrazone derivatives.[1] This method is efficient, with reported yields ranging from 57% to 98%.[1]
General Synthetic Protocol:
A solution of this compound (1 equivalent) in a suitable solvent such as ethanol is treated with a substituted aldehyde (1 equivalent). The reaction mixture is then heated under reflux for a period of 3 hours. After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.[1]
Bioactivity Screening
The diverse biological activities of this compound derivatives have been explored across several domains, including antimicrobial, anticancer, and insecticidal applications.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria.[1][2] Some compounds have also exhibited moderate antifungal activity.[1]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Compound ID | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus spp. | 1.95 | 3.91 - 62.5 | [1] |
| Enterococcus faecalis | 15.62 | - | [1] | |
| Compounds 2, 3, 5, 8, 15, 16 | Candida parapsilosis | Weak to moderate | >1000 | [1] |
| Hybrid Structures (Benzimidazole-Thiadiazole) | S. aureus ATCC 29213 | 32 | - | [3] |
| P. aeruginosa ATCC 27853 | 32 | - | [3] |
Note: "-" indicates data not reported.
Anticancer Activity
Several derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their cytotoxic effects against various human cancer cell lines.[4][5][6][7] The presence of electron-withdrawing groups on the phenyl rings attached to a piperidine moiety has been shown to enhance cytotoxic activity.[4]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 12d | HepG2 (Liver) | 0.82 | [6][7] |
| Compound 12c | HepG2 (Liver) | 0.91 | [6][7] |
| Compound 6g | HepG2 (Liver) | 1.06 | [6][7] |
| Compound 18b | HepG2 (Liver) | 1.25 | [6][7] |
| Compound 6c | HepG2 (Liver) | 1.29 | [6][7] |
| Compound 6f | HepG2 (Liver) | 1.88 | [6][7] |
| Doxorubicin (Standard) | HepG2 (Liver) | 0.72 | [6][7] |
| Thiazolyl Pyridines | A549 (Lung) | - | [5] |
Note: "-" indicates specific IC50 values were not provided in the abstract.
Insecticidal Activity
Novel derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal properties, demonstrating both contact and stomach toxicity against various pests.[8]
-
Contact Toxicity: Test insects (e.g., Tetranychus cinnabarinus, Aphis craccivora) are directly sprayed with different concentrations of the test compounds dissolved in a suitable solvent. Mortality is recorded after a specific time period (e.g., 24, 48, 72 hours).
-
Stomach Toxicity: Leaf discs or artificial diets are treated with various concentrations of the test compounds. The insects are allowed to feed on the treated material, and mortality is assessed over time.
| Compound ID | Target Pest | Activity | Remarks | Reference |
| Compound IVe | Aphis craccivora | High | Better than thiacloprid, comparable to imidacloprid | [8] |
| Various Derivatives | Tetranychus cinnabarinus | Good | Stomach and contact toxicity | [8] |
| Various Derivatives | Aphis craccivora | Good | Stomach and contact toxicity | [8] |
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for bioactivity screening.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Concluding Remarks
The initial screening of this compound and its derivatives reveals a promising scaffold for the development of new therapeutic and agrochemical agents. The synthetic accessibility and the broad spectrum of biological activities, including potent antibacterial, significant anticancer, and effective insecticidal properties, underscore the potential of this chemical class. Further research, including lead optimization, mechanistic studies, and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic and commercial potential of these compounds. The structure-activity relationship studies suggest that targeted modifications, such as the introduction of specific substituents, can significantly enhance the desired biological activity. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides with antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and a visualization of its potential biological action based on the known activities of its derivatives.
Spectroscopic Data
Precise, experimentally verified spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the analysis of its derivatives, the following tables summarize the expected characteristic spectral data.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Predicted Chemical Shift (δ) / ppm | Notes |
| ¹H NMR | DMSO-d₆ | ~2.7 (s, 3H, CH₃) | The methyl protons are expected to appear as a singlet. |
| ~4.5 (br s, 2H, NH₂) | The amine protons are typically broad and exchangeable with D₂O. | ||
| ~9.5 (br s, 1H, NH) | The amide proton is also broad and exchangeable. | ||
| ¹³C NMR | DMSO-d₆ | ~15 | Methyl carbon. |
| ~145 | C4 of the thiadiazole ring. | ||
| ~155 | C5 of the thiadiazole ring. | ||
| ~160 | Carbonyl carbon (C=O). |
Note: These are estimated values based on data from derivatives and may vary from experimentally determined values.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |
| N-H | 3200-3400 | Stretching (Amide and Amine) |
| C-H | 2900-3000 | Stretching (Methyl) |
| C=O | 1650-1680 | Stretching (Amide I) |
| N-H | 1580-1620 | Bending (Amide II) |
| C=N | 1500-1550 | Stretching (Thiadiazole ring) |
| C-N | 1400-1450 | Stretching (Thiadiazole ring) |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Fragment |
| Electrospray (ESI+) | 159.03 | [M+H]⁺ |
| 131.04 | [M+H - N₂]⁺ | |
| 103.04 | [M+H - N₂ - CO]⁺ | |
| 71.04 | [M+H - N₂ - CO - N₂H₂]⁺ |
Note: The primary fragmentation pathway for 1,2,3-thiadiazoles involves the initial loss of a nitrogen molecule (N₂).[1]
Experimental Protocols
The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ethyl ester.
Synthesis of this compound
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers, filtering funnel, and other standard laboratory glassware
Procedure:
-
A solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, hydrazine hydrate (0.02 mol) is added dropwise with continuous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with cold water, filtered, and washed with a small amount of cold ethanol.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic and Characterization Workflow
Postulated Antimicrobial Mechanism of Action
While the specific signaling pathways for this compound are not well-defined, its derivatives have shown notable antimicrobial and antifungal activities.[2] The following diagram illustrates a generalized mechanism by which such compounds may exert their effects.
Caption: General Antimicrobial Mechanism
References
- 1. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
Crystal Structure Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available in the surveyed literature, this guide provides a comprehensive overview of its synthesis, characterization, and the general methodology for crystal structure analysis. This document is intended to serve as a technical resource for researchers engaged in the study and development of novel therapeutic agents based on the thiadiazole framework.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are recognized as important pharmacophores in drug discovery.[1] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The carbohydrazide moiety is also a key functional group in medicinal chemistry, known to form the basis of various bioactive molecules. The combination of these two moieties in this compound suggests its potential as a building block for the synthesis of novel drug candidates. A detailed understanding of its three-dimensional structure through crystal structure analysis is crucial for structure-based drug design and understanding its interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves a multi-step process.
General Synthetic Pathway
A common route to 1,2,3-thiadiazole derivatives is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.[3] For the title compound, a plausible synthetic scheme would start from a suitable ketoester, conversion to its hydrazone, followed by cyclization to form the thiadiazole ring, and subsequent reaction with hydrazine to yield the carbohydrazide.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization
In the absence of crystal structure data, the identity and purity of this compound are typically confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, and the protons of the carbohydrazide group (NH and NH₂). The chemical shifts would be indicative of their electronic environment. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the thiadiazole ring, and the carbonyl carbon of the carbohydrazide. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), C=N and N-N stretching (thiadiazole ring and hydrazide). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₄H₆N₄OS: 158.18 g/mol ).[4] |
Crystal Structure Analysis: A Methodological Approach
While specific crystallographic data for this compound is not available, the following section details the standard experimental protocol that would be employed for its crystal structure determination.
Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other common techniques include vapor diffusion and cooling crystallization.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
The general workflow for crystal structure determination is as follows:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other crystallographic parameters.
Potential Biological Significance and Applications
The 1,2,3-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.[1] Research on related compounds suggests that this compound could serve as a precursor for molecules with potential applications in:
-
Antimicrobial Agents: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated antimicrobial effects, particularly against Gram-positive bacteria.[5]
-
Antifungal Agents: The thiadiazole nucleus is present in several antifungal compounds.[2]
-
Anticancer Research: Various thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]
The potential mechanism of action for such compounds could involve the inhibition of specific enzymes or interference with cellular signaling pathways. The exact biological targets would need to be elucidated through further pharmacological studies.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. While a definitive crystal structure analysis is yet to be reported in the public domain, this guide provides a foundational understanding of its synthesis, characterization, and the methodologies that would be employed for its structural elucidation. The availability of its crystal structure would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this promising scaffold.
References
A Technical Guide to the Therapeutic Potential of the 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry. While the core molecule itself has not been identified as a potent therapeutic agent, its structural framework serves as a foundational building block for the synthesis of a diverse range of derivatives exhibiting significant pharmacological activities. These derivatives have shown promise in several key therapeutic areas, most notably in oncology, infectious diseases, and thrombosis. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the this compound core. It summarizes quantitative data from preclinical studies, details the experimental protocols used to ascertain these activities, and visualizes the key signaling pathways and experimental workflows.
Introduction: A Scaffold of Therapeutic Promise
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This moiety is a bioisostere of other key five-membered rings found in numerous pharmaceuticals and imparts favorable properties such as metabolic stability and lipophilicity, which can enhance a molecule's ability to cross cellular membranes and interact with biological targets. This compound, in particular, serves as a readily modifiable starting material. The carbohydrazide group (-CONHNH₂) is a reactive handle that allows for the straightforward synthesis of a wide variety of hydrazone derivatives and other complex heterocyclic systems through condensation reactions with aldehydes and ketones. Research has demonstrated that these modifications can lead to compounds with potent and selective activities against various therapeutic targets.
Key Therapeutic Areas and Molecular Targets
Derivatives of this compound have demonstrated efficacy in three primary therapeutic domains: oncology, infectious diseases, and hemostasis.
Oncology: Targeting Cancer Cell Proliferation and Survival
A significant body of research points to the potential of thiadiazole derivatives as anticancer agents. The most prominent molecular target identified for this class of compounds is the serine/threonine kinase Akt (also known as Protein Kinase B).
2.1.1. The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3] Activated Akt phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression by inactivating inhibitors like GSK-3.[2][4]
Several studies have shown that thiadiazole-based compounds can effectively inhibit Akt activity. This inhibition disrupts the pro-survival signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][5]
2.1.2. Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiadiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Structure | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | MTT Assay | 2.61 | [3] |
| 8 | N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | MTT Assay | 1.15 | [3] |
| Compound 3b | 5-(4-EtOC₆H₄)-4-(2,4-di(OH)C₆H₂-5-Cl)-1,2,3-thiadiazole | U2OS (Osteosarcoma) | Viability Assay | 4.8 nM (Kd) | [6] |
| Compound 25 | d-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast Cancer) | Viability Assay | 0.058 | [6] |
Infectious Diseases: Antimicrobial Targets
Derivatives of this compound have shown significant activity against a range of bacterial and fungal pathogens, particularly Gram-positive bacteria.[7] While the exact mechanisms are often multifaceted, potential molecular targets include enzymes essential for microbial survival.
-
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS halts protein production, leading to bacterial stasis or death. It is a validated target for novel antibiotics.[8]
-
N-Myristoyltransferase (NMT): NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many essential proteins. This modification is critical for protein localization and function. NMT is a promising target for both antifungal and anticancer agents.[9][10]
2.2.1. Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.
| Compound ID | Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus aureus | 1.95 | [7] |
| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus epidermidis | 3.91 | [7] |
| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Enterococcus faecalis | 15.62 | [7] |
| Compound 30 | 1,3,4-thiadiazole with amide moiety | Xanthomonas oryzae pv. oryzae | 1.8 (EC₅₀) | [11] |
Thrombosis: Antiplatelet Activity
Platelet aggregation is a critical process in thrombosis. The P2Y12 receptor, a G-protein coupled receptor on the platelet surface, is a key mediator of this process. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet activation and aggregation.[12]
-
P2Y12 Receptor Antagonism: Certain thiadiazole derivatives have been identified as antagonists of the P2Y12 receptor. By blocking this receptor, they can inhibit ADP-induced platelet aggregation, representing a potential strategy for the development of novel antithrombotic agents.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis and Screening Workflow
The general process for identifying therapeutically active derivatives involves a multi-step workflow from synthesis to biological characterization.
3.1.1. General Synthesis of Hydrazone Derivatives This protocol outlines the typical synthesis of hydrazone derivatives from the core scaffold.[7]
-
Dissolution: Dissolve 0.01 mol of this compound in 15 mL of 96% ethanol in a round-bottomed flask.
-
Addition: Add 0.01 mol of the appropriate substituted aldehyde to the solution.
-
Reaction: Heat the solution under reflux for 3 hours.
-
Crystallization: Allow the reaction mixture to cool to room temperature, then place it in a refrigerator at 4°C for 24 hours to facilitate precipitation.
-
Isolation: Collect the resulting crystals by filtration, wash with cold ethanol, and dry.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Anticancer Activity Assays
3.2.1. MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Seeding: Plate cells (e.g., C6, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
3.2.2. Akt Kinase Activity Assay (ELISA-based) This assay quantifies the activity of immunoprecipitated Akt by measuring the phosphorylation of a substrate peptide.[16]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in an ice-cold kinase extraction buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Immunoprecipitation: Add an Akt-specific antibody to the cell lysate and incubate to form an antibody-antigen complex. Add Protein A-Sepharose beads to capture the complex.
-
Kinase Reaction: Wash the beads to remove non-specific proteins. Resuspend the beads in a kinase assay buffer containing ATP and a specific Akt substrate (e.g., a GSK-3α peptide). Incubate at 30°C for 60 minutes to allow phosphorylation.
-
Detection: Transfer the reaction supernatant to a microtiter plate pre-coated with the Akt substrate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody & Substrate: Add a HRP-conjugated secondary antibody, followed by a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is proportional to the Akt kinase activity.
Antimicrobial Susceptibility Testing
3.3.1. Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][17]
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Antiplatelet Activity Assay
3.4.1. P2Y12 Radioligand Binding Assay This assay measures the ability of a test compound to displace a radiolabeled antagonist from the P2Y12 receptor.[18][19]
-
Membrane Preparation: Prepare platelet membranes from human blood or use commercially available membrane preparations containing the P2Y12 receptor.
-
Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a known concentration of a P2Y12-specific radioligand (e.g., [³H]PSB-0413), and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Determine the specific binding at each concentration of the test compound. Plot the data to calculate the IC₅₀ value, which can then be used to determine the inhibition constant (Ki).
Conclusion and Future Directions
This compound has proven to be a highly valuable scaffold in the discovery of new therapeutic agents. Its derivatives have demonstrated potent activities against a range of clinically relevant targets in oncology, infectious disease, and thrombosis. The inhibition of the Akt signaling pathway by these derivatives represents a particularly promising avenue for the development of new anticancer drugs. Similarly, the antimicrobial and antiplatelet activities highlight the broad therapeutic potential of this chemical class.
Future research should focus on:
-
Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms, especially for antimicrobial derivatives, will enable more rational drug design.
-
Structure-Activity Relationship (SAR) Optimization: Systematic modification of the core scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy and safety profiles.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. scilit.com [scilit.com]
- 11. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Synthesis of Some New Hydrazone Derivatives Containing 1,2,3-Triazole and Thiazole | Bentham Science [eurekaselect.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2,3-Thiadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The 1,2,3-thiadiazole scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 1,2,3-thiadiazole derivatives for researchers, scientists, and drug development professionals.
Synthesis of the 1,2,3-Thiadiazole Core
The primary and most established method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of α-methylene-containing ketones or aldehydes. The general workflow begins with the conversion of the carbonyl compound into a more reactive intermediate, typically a semicarbazone or hydrazone, which then undergoes cyclization with a thionylating agent.
A common pathway involves the reaction of a ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate to form a semicarbazone. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole derivative.[2][4] This method is versatile and has been successfully applied to synthesize a wide array of substituted 1,2,3-thiadiazoles, including those fused with other ring systems.[3]
General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Biological Activities of 1,2,3-Thiadiazole Derivatives
Derivatives of 1,2,3-thiadiazole have been extensively investigated for a variety of pharmacological applications, demonstrating significant potential as anticancer, antimicrobial, and insecticidal agents.[3][6]
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,2,3-thiadiazole derivatives. These compounds have shown cytotoxicity against a range of human cancer cell lines.[7][8]
For instance, certain d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have exhibited potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[7] Specifically, compounds 22, 23, and 25 displayed IC₅₀ values between 0.042 and 0.058 μM.[7] Another study highlighted pyrazole oxime derivatives of 1,2,3-thiadiazole, where compounds 8e and 8l, bearing a methyl substituent at the 4th position of the thiadiazole ring, showed significant anticancer effects against various cancer cell lines, including pancreatic (Panc-1), liver (Huh-7), and colon (HCT-116) cancer cells.[7]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Derivative 25 | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Compound 8e | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |
| Compound 8l | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 |
| Compound 8e | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 |
| Compound 8l | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 |
| Compound 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |
| Compound 3l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |
Table 1: Anticancer activity of selected 1,2,3-thiadiazole derivatives.
The mechanism of action for some of these anticancer derivatives involves the inhibition of crucial cellular processes. For example, certain analogues of combretastatin A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]
Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
Antimicrobial Activity
1,2,3-Thiadiazole derivatives have also demonstrated promising activity against a variety of pathogenic microbes, including bacteria and fungi.[9] Newly synthesized 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have shown positive antimicrobial activity, with some exhibiting broad-spectrum coverage.[9] For example, certain derivatives displayed significant activity against Staphylococcus aureus, Escherichia coli, and even resistant strains of Pseudomonas aeruginosa.[9] One particular compound showed potent activity against Candida albicans, suggesting its potential as a novel antifungal agent.[9]
Insecticidal Activity
The insecticidal properties of 1,2,3-thiadiazole derivatives have been explored, with some compounds showing significant mortality against agricultural pests.[6] For instance, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety exhibited notable insecticidal potential against Plutella xylostella L. and Culex pipiens pallens.[6] One derivative demonstrated 79% mortality against Plutella xylostella L. at a concentration of 200 μg/mL, which was significantly higher than the reference agent, tebufenozide (40% mortality).[6]
| Compound | Insect Species | Concentration (µg/mL) | Mortality (%) | Reference Compound | Reference Mortality (%) |
| Derivative 118 | Plutella xylostella L. | 200 | 79 | Tebufenozide | 40 |
| Derivative 119 | Plutella xylostella L. | 200 | 68 | Tebufenozide | 40 |
| Compound 120 | Myzus persicae | LC₅₀ = 33.4 | - | Pymetrozine | LC₅₀ = 7.1 |
| Compound 121 | Myzus persicae | LC₅₀ = 50.2 | - | Pymetrozine | LC₅₀ = 7.1 |
| Compound 122 | Myzus persicae | LC₅₀ = 61.8 | - | Pymetrozine | LC₅₀ = 7.1 |
Table 2: Insecticidal activity of selected 1,2,3-thiadiazole derivatives.
Experimental Protocols
General Procedure for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
A typical experimental protocol for the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives is as follows:
-
Formation of Semicarbazone: Pyrazolyl phenylethanones are reacted with semicarbazide hydrochloride in the presence of sodium acetate in methanol. The mixture is typically refluxed to drive the reaction to completion.
-
Cycloaddition: The resulting semicarbazone is then subjected to cycloaddition with thionyl chloride. This step is often carried out in a suitable solvent and may require cooling to control the exothermic reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up, which may involve quenching with water or a base, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired pyrazolyl-1,2,3-thiadiazole derivative.[2][3]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized 1,2,3-thiadiazole derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for the MTT assay to determine anticancer activity.
Conclusion
1,2,3-Thiadiazole and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The well-established Hurd-Mori synthesis allows for the accessible creation of diverse derivatives. The demonstrated efficacy of these compounds in anticancer, antimicrobial, and insecticidal applications underscores their potential for the development of novel therapeutic agents and agrochemicals. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed mechanisms of action will be crucial for translating the potential of 1,2,3-thiadiazole derivatives into clinical and practical applications.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. This document details its historical context, synthesis, physicochemical properties, and the biological activities of its derivatives, presenting a valuable resource for professionals in medicinal chemistry and drug discovery.
Introduction and Historical Context
While a singular definitive "discovery" paper for this compound is not readily apparent in publicly accessible literature, its emergence is intrinsically linked to the broader exploration of the 1,2,3-thiadiazole scaffold. The synthesis of this heterocyclic ring system is well-established, with the Hurd-Mori 1,2,3-thiadiazole synthesis , first described in 1955, being a foundational method. This reaction involves the cyclization of hydrazone derivatives with thionyl chloride to form the 1,2,3-thiadiazole ring.
The sustained interest in 1,2,3-thiadiazole derivatives stems from their diverse and potent biological activities, including antimicrobial, antiviral, antifungal, and antitumor properties. As such, this compound has been utilized as a key intermediate for the synthesis of a wide array of biologically active molecules. Its carbohydrazide functional group provides a convenient handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening and drug development.
Physicochemical Properties
This compound is a stable, white to off-white crystalline powder. Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 75423-15-3 |
| Molecular Formula | C₄H₆N₄OS |
| Molecular Weight | 158.18 g/mol |
| Melting Point | 141-145 °C |
| Appearance | White to almost white powder/crystal |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process, starting from a suitable precursor to form the thiadiazole ring, followed by the formation of the carbohydrazide moiety.
Synthesis of the 1,2,3-Thiadiazole Ring
The core 4-methyl-1,2,3-thiadiazole ring is commonly synthesized via the Hurd-Mori reaction. A plausible precursor for this is ethyl 2-hydrazono-3-oxobutanoate, which can be cyclized using thionyl chloride to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Diagram 1: General Hurd-Mori Synthesis of the Thiadiazole Ring.
Formation of the Carbohydrazide
The resulting ethyl ester is then converted to the carbohydrazide by reaction with hydrazine hydrate. This is a standard and efficient method for the formation of hydrazides from esters.
Diagram 2: Formation of the Carbohydrazide.
Experimental Protocol for Derivative Synthesis
Synthesis of this compound Derivatives:
-
Dissolution: Dissolve 0.01 mol of this compound in 15 mL of 96% ethanol in a round-bottomed flask.
-
Addition of Aldehyde: To the solution, add 0.01 mol of the appropriate substituted aldehyde.
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Cooling and Crystallization: After reflux, allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Diagram 3: Experimental Workflow for Derivative Synthesis.
Biological Activities and Derivatives
The primary significance of this compound in drug development lies in the potent and varied biological activities of its derivatives. The 1,2,3-thiadiazole nucleus is a well-known pharmacophore, and modifications at the carbohydrazide position have yielded compounds with significant antimicrobial, antifungal, and antiviral activities.
Antimicrobial Activity
A notable study synthesized a series of 15 new hydrazide-hydrazone derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity. The study found that the antimicrobial effect was most pronounced against Gram-positive bacteria.[1]
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for the most active compounds from this study are summarized below.
| Compound | Substituent on Aldehyde | Test Strain | MIC (µg/mL) | MBC (µg/mL) |
| 15 | 5-Nitro-2-furyl | Staphylococcus aureus | 1.95 | 7.81 |
| Staphylococcus epidermidis | 3.90 | 15.62 | ||
| Micrococcus luteus | 1.95 | 7.81 | ||
| Enterococcus faecalis | 15.62 | 31.25 | ||
| Bacillus cereus | 1.95 | 3.90 | ||
| Bacillus subtilis | 1.95 | 3.90 | ||
| 16 | 2,4-Dichlorophenyl | Staphylococcus aureus | 15.62 | 62.50 |
| Staphylococcus epidermidis | 31.25 | 125.00 | ||
| Micrococcus luteus | 7.81 | 31.25 | ||
| Enterococcus faecalis | 62.50 | 125.00 | ||
| Bacillus cereus | 7.81 | 15.62 | ||
| Bacillus subtilis | 7.81 | 15.62 |
Data extracted from a 2021 study by a MDPI journal.[1]
The potent activity of compound 15, which contains a 5-nitro-2-furyl moiety, suggests that this fragment is crucial for its bioactivity, a feature it shares with known antimicrobial agents like nitrofurazone and furazolidone.[1]
Antifungal and Antiviral Activities
Derivatives of 4-methyl-1,2,3-thiadiazole have also demonstrated significant antifungal and antiviral properties. For instance, certain derivatives have shown high fungicidal activity against various plant pathogens and curative activity against the tobacco mosaic virus (TMV).
Mechanism of Action
The precise mechanism of action for this compound and its derivatives is not fully elucidated and is likely target-dependent. However, the biological activity of thiadiazole-containing compounds is often attributed to the chemical properties of the heterocyclic ring. The thiadiazole moiety can act as a "hydrogen binding domain" and a "two-electron donor system," facilitating interactions with biological macromolecules such as enzymes and receptors. The strong aromaticity of the ring contributes to its in vivo stability. For antimicrobial derivatives, the mechanism may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While its own discovery is not prominently documented, the synthetic routes to its preparation are well-established. The true potential of this compound is realized in its derivatives, which have shown a broad spectrum of potent biological activities, particularly as antimicrobial agents. The ease of modification of the carbohydrazide group allows for the creation of diverse chemical libraries, making it a compound of significant interest for the development of new therapeutics to combat infectious diseases and other medical conditions. Further research into the specific mechanisms of action of its most potent derivatives could lead to the development of novel drugs with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via a Hurd-Mori reaction, followed by its conversion to the target carbohydrazide through hydrazinolysis. This protocol includes detailed experimental procedures, a comprehensive table of reagents and reaction conditions, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore found in a variety of biologically active compounds. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, including the title carbohydrazide, have been investigated for their potential therapeutic applications. The synthesis of these molecules is, therefore, of considerable interest to the scientific community. The protocol outlined herein describes a reliable and efficient method for the laboratory-scale preparation of this compound.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the Hurd-Mori reaction to construct the 1,2,3-thiadiazole ring, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The second step is the subsequent reaction of the ester with hydrazine hydrate to form the final carbohydrazide product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This step involves the formation of an acylhydrazone intermediate followed by its cyclization using thionyl chloride.
Part A: Formation of Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl carbazate and triethyl orthoacetate.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess triethyl orthoacetate under reduced pressure. The resulting crude ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate is used in the next step without further purification.
Part B: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Dissolve the crude ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the cooled solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1A | Ethyl Carbazate | Triethyl Orthoacetate | None | Reflux | 2-4 | Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate | Quantitative (crude) |
| 1B | Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate | Thionyl Chloride | Dichloromethane | 0 to RT | 4-6 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 70-80 |
| 2 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 3-5 | This compound | 85-95 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride and hydrazine hydrate.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
All reactions should be performed with appropriate caution and adherence to standard laboratory safety procedures.
Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agricultural applications of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives. This versatile compound serves as a crucial building block for the development of novel fungicides and plant growth regulators.[1][2] This document outlines its synthesis, biological activities, and detailed protocols for its evaluation.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 75423-15-3 |
| Molecular Formula | C₄H₆N₄OS |
| Molecular Weight | 158.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
Applications in Agriculture
This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules for agricultural use. Its derivatives have demonstrated significant potential as both fungicides and plant growth regulators.
Fungicidal Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro fungicidal activity against a variety of plant pathogenic fungi. The primary approach involves the condensation of the carbohydrazide with various aldehydes and other moieties to produce hydrazide-hydrazone and N-acyl-N-arylalanine derivatives.[1]
Table 1: In Vitro Fungicidal Activity of this compound Derivatives (N-acyl-N-arylalaninates) [3]
| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) |
| 1d | Alternaria brassicicola | 200 | 92 |
| Derivative A | Botrytis cinerea | 100 | Moderate |
| Derivative B | Rhizoctonia solani | 100 | Moderate |
| Derivative C | Sclerotinia sclerotiorum | 100 | Moderate |
Note: Specific inhibition rates for derivatives A, B, and C were not quantified in the source material but were described as moderate.
Plant Growth Regulating Activity
The 1,2,3-thiadiazole moiety is a key feature of the potent plant growth regulator thidiazuron (TDZ), which exhibits strong cytokinin-like activity. Derivatives of this compound have been investigated as potential plant growth regulators, particularly for their effects on seed germination and seedling development.
Table 2: Plant Growth Regulating Effects of 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione Derivatives on Cucumber Seedlings [4]
| Compound ID | Concentration (mg/L) | Effect on Primary Root | Effect on Lateral Roots |
| A1 | 5 | Retarded elongation | Significant inhibition |
| B1 | 5 | Retarded elongation | Significant inhibition |
Experimental Protocols
Synthesis of this compound
The synthesis of the target carbohydrazide is typically achieved through the hydrazinolysis of its corresponding ester, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[2]
Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture under reflux for a specified period (typically several hours, monitor by TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in a refrigerator to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
In Vitro Antifungal Assay Protocol
This protocol is adapted from methods used to evaluate the fungicidal activity of thiadiazole derivatives against plant pathogens.[3][5]
Protocol: Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60 °C.
-
Compound Preparation: Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
Plant Growth Regulation Bioassay Protocol
This protocol is based on a standard seed germination assay used to assess the effects of plant growth regulators on cucumber seedlings.[4]
Protocol: Cucumber Seed Germination Assay
-
Test Solution Preparation: Prepare stock solutions of the test compounds in a suitable solvent. Prepare a series of dilutions to achieve the desired final concentrations (e.g., 1, 5, 10 mg/L).
-
Petri Dish Setup: Place two layers of sterile filter paper in sterile Petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize cucumber seeds (e.g., with a short wash in 1% sodium hypochlorite solution followed by rinsing with sterile distilled water). Place a defined number of seeds (e.g., 20) evenly spaced on the filter paper in each Petri dish.
-
Treatment Application: Add a specific volume of the test solution or control (solvent-only) to each Petri dish to saturate the filter paper.
-
Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., a growth chamber at 25 °C with a defined light/dark cycle).
-
Data Collection: After a set period (e.g., 7 days), record the germination percentage, primary root length, and the number of lateral roots for each seedling.
-
Analysis: Analyze the data statistically to determine the significance of the effects of the test compounds compared to the control.
Proposed Mechanism of Action: Cytokinin Signaling Pathway
The plant growth regulating effects of thiadiazole derivatives are often attributed to their cytokinin-like activity. Cytokinins are a class of plant hormones that play a central role in cell division and differentiation. The signaling pathway is a multi-step phosphorelay system. It is hypothesized that thiadiazole compounds can interact with the cytokinin receptors, which are histidine kinases (AHKs), initiating a signaling cascade that leads to the activation of transcription factors (Type-B ARRs) and the expression of cytokinin-responsive genes.[6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 7. Frontiers | The origin and early evolution of cytokinin signaling [frontiersin.org]
- 8. Cytokinins résumé: their signaling and role in programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro antifungal activity, and potential mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives as fungicidal agents. Detailed experimental protocols are provided to facilitate further research and development.
Introduction
This compound is a heterocyclic compound that has garnered interest for its potential applications in agricultural chemistry. It serves as a key building block for the synthesis of novel fungicides and herbicides aimed at enhancing crop yields and managing plant diseases. The 1,2,3-thiadiazole moiety is a recognized pharmacophore in various biologically active compounds, contributing to their diverse activities. This document outlines the current understanding and experimental procedures related to the fungicidal properties of this compound and its derivatives.
Synthesis Protocol
A general method for the synthesis of this compound derivatives involves the condensation of the carbohydrazide with an appropriate aldehyde. The following protocol is adapted from the synthesis of its hydrazone derivatives.
Protocol 2.1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives
Materials:
-
This compound
-
Substituted benzaldehydes
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
-
Refrigerator
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 15 mL of 96% ethanol with stirring.
-
To the dissolved solution, add 0.01 mol of the appropriate substituted aldehyde.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Place the flask in a refrigerator at 4°C for 24 hours to facilitate precipitation.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified derivative.
-
Dry the purified product and determine the yield.
Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. This precursor is a valuable scaffold for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. The following sections detail the synthetic protocols, biological activities, and potential mechanisms of action of its derivatives.
Synthesis of Novel Hydrazide-Hydrazone Derivatives
This compound serves as a key building block for the synthesis of a variety of hydrazide-hydrazone derivatives. This is typically achieved through a condensation reaction with various aldehydes.[1] The general reaction scheme is presented below.
Experimental Workflow: Synthesis of Hydrazide-Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Detailed Protocol: Synthesis of N'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazides
This protocol is adapted from the synthesis of a series of 15 novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1]
Materials:
-
This compound (0.01 mol)
-
Substituted aldehyde (0.01 mol)
-
Ethanol (96%, 15 mL)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Refrigerator
-
Filtration apparatus
-
Recrystallization solvent (Ethanol)
Procedure:
-
In a round-bottomed flask, dissolve 0.01 mol of this compound in 15 mL of 96% ethanol.
-
To the dissolved hydrazide, add 0.01 mol of the appropriate substituted aldehyde.
-
Heat the reaction mixture under reflux for 3 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the formed precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals and characterize them using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
The yields for a series of synthesized compounds using this method were reported to be in the range of 57–98%.[1]
Antimicrobial Applications
Derivatives of this compound have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[1]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of novel hydrazide-hydrazone derivatives against various bacterial strains.
| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis | MBC/MIC Ratio vs. S. aureus |
| 2 | 2-hydroxyphenyl | >500 | >500 | - |
| 3 | 4-hydroxyphenyl | 250 | 500 | 2 |
| 4 | 2,4-dihydroxyphenyl | 125 | 250 | 2 |
| 5 | 4-chlorophenyl | 62.5 | 125 | 4 |
| 6 | 4-fluorophenyl | 125 | 250 | 2 |
| 7 | 4-nitrophenyl | 31.25 | 62.5 | 4 |
| 8 | 3-methoxyphenyl | 250 | 500 | 2 |
| 9 | 4-methoxyphenyl | 125 | 250 | 2 |
| 10 | 4-(dimethylamino)phenyl | 62.5 | 125 | 4 |
| 11 | 4-methylphenyl | 125 | 250 | 2 |
| 12 | 2-furyl | 125 | 250 | 2 |
| 13 | 2-thienyl | 250 | 500 | 2 |
| 14 | 2-pyridyl | 62.5 | 125 | 4 |
| 15 | 5-nitro-2-furyl | 1.95 | 15.62 | 1-4 |
| 16 | 3-indolyl | 250 | 500 | 2 |
Data extracted from Paruch et al., 2021.[1]
Compound 15 , which contains a 5-nitro-2-furyl moiety, exhibited the highest bioactivity.[1]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the microplates at 37°C for 24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microplates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Determination of MBC:
-
Take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
Anticancer Applications
The 1,2,3-thiadiazole scaffold is a promising pharmacophore in the design of anticancer agents.[2] While extensive research on derivatives specifically from this compound is ongoing, related compounds have shown significant cytotoxic activity against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Related 1,2,3-Thiadiazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for related 1,2,3-thiadiazole derivatives against human cancer cell lines.
| Compound | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| DHEA Derivative 22 | - | - | T47D (Breast) | 0.042-0.058 |
| DHEA Derivative 23 | - | - | T47D (Breast) | 0.042-0.058 |
| DHEA Derivative 25 | - | - | T47D (Breast) | 0.042-0.058 |
| Pyrazole Oxime 8e | 4-methyl | 4-bromophenyl | Panc-1 (Pancreatic) | 12.79 |
| Pyrazole Oxime 8l | 4-methyl | 2,3-difluorophenyl | Panc-1 (Pancreatic) | 12.22 |
Data extracted from Gzella et al., 2020.[2]
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Potential Signaling Pathway Involvement
While the precise mechanisms of action for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation, other thiadiazole-containing compounds have been shown to modulate key signaling pathways involved in cancer progression. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been reported to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[3] This pathway is a critical regulator of cell growth, differentiation, and survival.
Caption: Representative MEK/ERK signaling pathway and a potential point of inhibition by a thiadiazole derivative.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of novel compounds with significant biological potential. The straightforward synthesis of its hydrazide-hydrazone derivatives, coupled with their demonstrated antimicrobial and potential anticancer activities, makes this scaffold an attractive starting point for drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.
References
Application Notes and Protocols for Efficacy Testing of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Topic: Experimental Design for Testing 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Efficacy
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound as a potential therapeutic agent. The protocols herein detail methodologies for assessing the compound's cytotoxic and anti-proliferative effects on cancer cell lines, its ability to induce apoptosis, and its potential mechanism of action through the Akt signaling pathway. Furthermore, a protocol for an in vivo xenograft model is described to evaluate the compound's anti-tumor efficacy in a living organism. This document is intended to guide researchers in the systematic evaluation of this novel compound for its potential application in oncology.
Introduction
Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The mesoionic nature of the thiadiazole ring allows for enhanced cell membrane permeability, making these compounds attractive candidates for drug development.[1] Specifically, derivatives of 1,2,3-thiadiazole have demonstrated potential as anticancer agents, with some acting as microtubule-destabilizing agents or inhibitors of key signaling pathways involved in cancer progression.[1][4]
This compound is a novel compound within this class. While its synthesis and antimicrobial activities have been explored, its potential as an anticancer agent remains to be thoroughly investigated.[5] This document outlines a detailed experimental plan to systematically assess the in vitro and in vivo efficacy of this compound against cancer cells, providing a rationale and step-by-step protocols for its evaluation. The proposed mechanism of action to be investigated is the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[6]
Hypothesis
This compound will exhibit significant anti-cancer efficacy by inhibiting cell proliferation and inducing apoptosis in cancer cells, potentially through the downregulation of the Akt signaling pathway.
Experimental Design
A tiered approach will be employed to evaluate the efficacy of this compound, starting with in vitro assays to establish its biological activity and progressing to in vivo models for validation.
In Vitro Efficacy Studies
A panel of human cancer cell lines will be used to assess the compound's activity across different cancer types. Suggested cell lines include:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.
-
HeLa (Cervical Cancer): A well-established and robust cancer cell line.
-
HCT116 (Colon Carcinoma): A model for colorectal cancer.
-
BEAS-2B (Normal Bronchial Epithelial Cells): To assess selectivity and potential toxicity to non-cancerous cells.
The following key parameters will be evaluated:
-
Cytotoxicity: To determine the concentration of the compound that is toxic to cancer cells.
-
Anti-proliferative Activity: To assess the compound's ability to inhibit cancer cell growth.
-
Apoptosis Induction: To determine if the compound induces programmed cell death.
-
Mechanism of Action: To investigate the effect of the compound on the Akt signaling pathway.
In Vivo Efficacy Studies
Based on promising in vitro results, the efficacy of this compound will be evaluated in an in vivo animal model. A subcutaneous xenograft model using immunodeficient mice is proposed.[7][8]
-
Animal Model: Athymic Nude (nu/nu) mice.
-
Tumor Implantation: Subcutaneous injection of a selected cancer cell line (e.g., A549) that shows high sensitivity to the compound in vitro.
-
Treatment: Once tumors are established, mice will be treated with the compound via an appropriate route (e.g., intraperitoneal or oral).
-
Efficacy Endpoints: Tumor growth inhibition, body weight changes (as a measure of toxicity), and survival analysis.
Experimental Protocols
In Vitro Protocols
-
Cell Culture: Culture all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of the compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration does not exceed 0.5% in any treatment, including the vehicle control.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Lysis: Treat cells with the compound as described in Protocol 4.1.3. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phosphorylated Akt (p-Akt, at Ser473), and downstream targets like total mTOR, p-mTOR, total p70S6K, and p-p70S6K. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Protocol
-
Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween-80) intraperitoneally daily.
-
Treatment Group(s): Administer this compound at one or two predetermined doses (e.g., 25 and 50 mg/kg) intraperitoneally daily.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent for lung cancer (e.g., cisplatin).
-
-
Monitoring: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze body weight changes to assess toxicity. Perform statistical analysis using appropriate tests (e.g., t-test or ANOVA).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| HeLa | Data | Data | Data |
| HCT116 | Data | Data | Data |
| BEAS-2B | Data | Data | Data |
Table 2: Apoptosis Induction by this compound in A549 cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control (DMSO) | Data | Data | Data |
| Compound (IC50) | Data | Data | Data |
| Compound (2x IC50) | Data | Data | Data |
| Positive Control (e.g., Staurosporine) | Data | Data | Data |
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | Data | - | Data |
| Compound (25 mg/kg) | Data | Data | Data |
| Compound (50 mg/kg) | Data | Data | Data |
| Positive Control (e.g., Cisplatin) | Data | Data | Data |
Visualizations
Diagrams illustrating key experimental workflows and the proposed signaling pathway are provided below.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. criver.com [criver.com]
Application Notes: Quantification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Human Plasma by LC-MS/MS
Introduction
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.
Principle
The method involves the extraction of this compound and its stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation with acetonitrile.[3] The supernatant is then injected into an LC-MS/MS system. The compounds are separated on a C18 reversed-phase column and detected by mass spectrometry in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Reference Standards: this compound and its stable isotope-labeled internal standard (e.g., 4-(Methyl-d3)-1,2,3-thiadiazole-5-carbohydrazide).
Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Analyte | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (eV) | To be optimized | To be optimized |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 500 °C | 500 °C |
Note: The exact m/z transitions and collision energies need to be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Performance Characteristics
The proposed method is expected to meet the acceptance criteria for bioanalytical method validation as per FDA and ICH M10 guidelines.[1][7]
Table 3: Summary of Expected Quantitative Performance
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Curve Range | - | 1.00 - 1000 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10 | 1.00 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | ± 8% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 15% |
Experimental Protocol: Quantification of this compound
This protocol provides a step-by-step procedure for the quantification of this compound in human plasma.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution similarly.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 methanol:water mixture.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation reagent.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL) in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 200 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the proteins.[3]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial or a 96-well plate for analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Tables 1 and 2.
-
Create a sequence including blank samples, calibration standards, QC samples, and unknown samples.
-
Inject 5 µL of the prepared supernatant into the LC-MS/MS system.
5. Data Processing and Quantification
-
Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visual Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. LC-MS Development Strategies for Quantitative Bioanalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
High-Throughput Screening Assays for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives. Given the known biological activities of thiadiazole compounds, including antimicrobial, antifungal, antiviral, and anticancer effects, this guide outlines relevant HTS assays to identify and characterize novel therapeutic candidates.
Introduction to this compound
This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The thiadiazole ring is a key feature in a variety of pharmacologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery programs. High-throughput screening provides an efficient approach to systematically evaluate large libraries of such compounds to identify "hit" molecules with desired therapeutic effects.
Application Note 1: Antimicrobial and Antifungal Activity Screening
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, particularly against Gram-positive bacteria.[1] High-throughput screening can be employed to efficiently determine the Minimum Inhibitory Concentration (MIC) of a large number of thiadiazole derivatives against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay
This protocol describes a broth microdilution method adapted for a high-throughput format to determine the MIC of test compounds.[2][3][4][5]
1. Materials and Reagents:
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans).
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 384-well microplates.
-
Resazurin solution (for viability assessment).
-
Positive control antibiotics/antifungals (e.g., Gentamicin, Amphotericin B).
-
Negative control (DMSO).
-
Automated liquid handling system.
-
Microplate incubator and reader.
2. Procedure:
-
Compound Plating: Using an automated liquid handler, prepare serial dilutions of the test compounds in the 384-well plates. The final DMSO concentration should be kept below 1% to avoid toxicity.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a final density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the prepared inoculum to the wells containing the test compounds.
-
Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits microbial growth by ≥90% compared to the DMSO control.
Data Presentation
| Compound ID | Target Organism | MIC (µg/mL) |
| MTC-001 | Staphylococcus aureus | 15.62 |
| MTC-002 | Candida albicans | 31.25 |
| MTC-003 | Escherichia coli | >100 |
| Positive Control | Staphylococcus aureus | 1.95 |
Experimental Workflow: HT-MIC Assay
Caption: High-throughput workflow for MIC determination.
Application Note 2: Anticancer Activity Screening
Thiadiazole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/mTOR.[6]
Experimental Protocol 1: High-Throughput Tubulin Polymerization Assay
This biochemical assay identifies compounds that interfere with the assembly of microtubules, a critical process for cell division.[1][7][8][9][10]
1. Materials and Reagents:
-
Purified tubulin (>99%).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution.
-
Fluorescent reporter dye that binds to microtubules.
-
Test compounds in DMSO.
-
Positive controls (e.g., Paclitaxel for enhancers, Vinblastine for inhibitors).
-
Negative control (DMSO).
-
384-well, black, clear-bottom plates.
-
Temperature-controlled microplate reader.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in polymerization buffer.
-
Reaction Setup: In a pre-chilled 384-well plate on ice, add the test compounds, GTP, and the fluorescent reporter to the polymerization buffer.
-
Initiation of Polymerization: To initiate the reaction, add cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity kinetically over 60 minutes.
-
Data Analysis: Analyze the polymerization curves. Inhibitors will show a decrease in the rate and extent of fluorescence increase, while enhancers will show an increase.
Signaling Pathway: Tubulin Polymerization and Apoptosis
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Experimental Protocol 2: Cell-Based PI3K/mTOR Pathway Assay
This protocol uses a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a downstream target in the PI3K/mTOR pathway.[11][12][13][14][15]
1. Materials and Reagents:
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7).
-
Cell culture medium and supplements.
-
Test compounds in DMSO.
-
Positive control (e.g., a known PI3K or mTOR inhibitor).
-
Lysis buffer.
-
TR-FRET antibody pair (e.g., terbium-labeled antibody against a total protein and a fluorescently-labeled antibody against the phosphorylated form of the protein).
-
384-well white microplates.
-
TR-FRET-compatible microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into 384-well plates and incubate overnight.
-
Compound Treatment: Treat cells with serially diluted test compounds for a specified time.
-
Cell Lysis: Lyse the cells directly in the wells.
-
Antibody Addition: Add the TR-FRET antibody pair to the cell lysates.
-
Incubation: Incubate at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) on a compatible microplate reader.
-
Data Analysis: Calculate the emission ratio. A decrease in the ratio indicates inhibition of phosphorylation.
Signaling Pathway: PI3K/mTOR Inhibition
References
- 1. abscience.com.tw [abscience.com.tw]
- 2. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. maxanim.com [maxanim.com]
- 9. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 10. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 13. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
safe handling and storage procedures for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No: 75423-15-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a heterocyclic compound utilized in various research applications, including the synthesis of novel bioactive molecules.[1] Its known physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H6N4OS | [2][3][4] |
| Molecular Weight | 158.18 g/mol | [2][3][4] |
| Appearance | White to almost white solid (powder to crystal) | [5] |
| Melting Point | 143-145 °C | [6] |
| Solubility | Soluble in DMSO. A synthesis protocol mentions dissolving it in ethanol. | [5] |
| Purity | >98.0% | [1] |
Hazard Identification and Safety Precautions
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
Personal Protective Equipment (PPE): A minimum of a laboratory coat, long pants, closed-toed shoes, and chemical safety glasses meeting ANSI standard Z-87.1 must be worn when handling this compound.[8] For procedures with a risk of splashing, chemical splash goggles are required.[8] Nitrile gloves should be worn when handling the substance.[8] All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[8]
Experimental Protocols
3.1. General Handling and Weighing
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[8] Have an eyewash station and safety shower readily accessible.[8]
-
Personal Protective Equipment: Don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Procedure:
-
Conduct all manipulations of this compound within the chemical fume hood to avoid inhalation of the powder.
-
Use a spatula to carefully transfer the desired amount of the compound from its storage container to a tared weighing vessel.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the lowest practical working height.
-
After weighing, securely close the storage container.
-
Clean any residual powder from the spatula and weighing area using a suitable solvent (e.g., ethanol) and dispose of the waste appropriately.
-
Wash hands thoroughly after handling.
-
3.2. Solution Preparation
-
Solvent Selection: Based on available information, DMSO is a suitable solvent.[5] For certain reactions, ethanol may also be used.[5] The choice of solvent should be appropriate for the intended experiment.
-
Procedure:
-
In a chemical fume hood, add the weighed this compound to a suitable flask.
-
Slowly add the desired solvent to the flask.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if required, ensuring the container is properly sealed to prevent aerosol generation.
-
Once dissolved, the solution is ready for use in the experimental procedure.
-
3.3. Storage Procedures
-
Short-term and Long-term Storage: Store this compound in a tightly sealed container in a refrigerator.[5][7]
-
Inert Atmosphere: For long-term storage, it is recommended to keep the compound under an inert gas, such as argon or nitrogen, to prevent potential degradation from air exposure.[5][6][7]
-
Incompatibilities: Keep away from heat and sources of ignition.[8] Store separately from strong oxidizing agents.
3.4. Spill and Emergency Procedures
-
Small Spills:
-
If a small amount of the solid is spilled, carefully sweep it up, avoiding dust generation, and place it in a sealed container for waste disposal.
-
Clean the spill area with a suitable solvent and absorbent material.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 75423-15-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID CAS#: 75423-15-3 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | 1375066-73-1 | Benchchem [benchchem.com]
in vitro and in vivo experimental protocols for thiadiazole compounds
Application Notes and Protocols for Thiadiazole Compounds
Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This five-membered heterocyclic ring is a key component in numerous therapeutic agents due to its diverse biological potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 1,3,4-thiadiazole isomer, in particular, is a privileged structure in drug design, capable of crossing cellular membranes and interacting with various biological targets.[2][4]
These application notes provide detailed in vitro and in vivo experimental protocols for evaluating the biological activities of novel thiadiazole compounds, tailored for researchers in drug discovery and development.
Application Note 1: Anticancer Activity Evaluation
Thiadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt, interference with tubulin polymerization, and induction of apoptosis.[4][5][6]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiadiazole derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| KA39 | HT-29 (Colon) | 1.5 ± 0.2 | [5] |
| KA25 | HT-29 (Colon) | 2.1 ± 0.3 | [5] |
| KA26 | HT-29 (Colon) | 3.5 ± 0.4 | [5] |
| Compound 2g | LoVo (Colon) | 2.44 | [7] |
| Compound 2g | MCF-7 (Breast) | 23.29 | [7] |
| Compound 1e | MCF-7 (Breast) | 3.26 | [8] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [8] |
| Compound 3 | C6 (Glioma) | 22.00 ± 3.00 µg/mL | [4] |
| Compound 4 | C6 (Glioma) | 18.50 ± 4.95 µg/mL | [4] |
| Compound 6g | A549 (Lung) | 1.537 ± 0.097 | [9] |
| Compound 14 | MCF-7 (Breast) | 0.04 | [10] |
| Compound 14 | HepG2 (Liver) | 0.18 | [10] |
| Compound 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | [11] |
Experimental Protocols
1. In Vitro Antiproliferative MTT Assay
This protocol determines a compound's effect on the metabolic activity and viability of cancer cells.[4][5]
-
Reagents and Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thiadiazole test compounds and a positive control (e.g., Cisplatin, Doxorubicin).[4]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2x10⁴ to 8×10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4][5]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds (e.g., ranging from 1 to 100 µM) in fresh culture medium.[5] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24 or 48 hours.[4][7]
-
MTT Addition: After incubation, discard the culture media and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of lead compounds in a tumor-bearing animal model.[5]
-
Animals:
-
Immunodeficient mice (e.g., CB17 SCID or Nude mice), 6-8 weeks old.
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment: Administer the thiadiazole compound (and vehicle for the control group) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor animal body weight and measure tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: (length × width²)/2.
-
Endpoint: Continue the experiment for a set period or until tumors in the control group reach a maximum allowable size. Euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's efficacy.
-
3. Akt Signaling Pathway Analysis
Many thiadiazole compounds exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6]
-
Protocol: Western Blotting
-
Cell Treatment: Treat cancer cells with the thiadiazole compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total Akt, phosphorylated Akt (p-Akt at Ser473), and a loading control (e.g., β-actin).[5]
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, indicating the level of pathway inhibition.
-
Application Note 2: Anti-inflammatory Activity Evaluation
Thiadiazole derivatives have been investigated for their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14][15]
Quantitative Data: In Vivo Anti-inflammatory Activity
The table below shows the percentage of edema inhibition by imidazo[2,1-b][5][6][16]thiadiazole derivatives in a carrageenan-induced rat paw edema model.[13]
| Compound ID | Dose (mg/kg) | Edema Inhibition at 4h (%) | Reference |
| 5a | 50 | 24.40 | [13] |
| 5b | 50 | 25.60 | [13] |
| 5c | 50 | 27.53 | [13] |
| 5h | 50 | 28.05 | [13] |
| 5j | 50 | 27.53 | [13] |
| Diclofenac | 20 | 26.96 | [13] |
Experimental Protocol
1. In Vivo Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]
-
Animals:
-
Wistar or Sprague-Dawley rats, weighing 150-200g.
-
-
Reagents and Materials:
-
Procedure:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight before the experiment, with water ad libitum.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 20-50 mg/kg).[13][14] The control group receives the vehicle.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[13][14]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of drug discovery and bioconjugation continually seeks robust and efficient chemical ligation strategies. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a premier method due to its high efficiency, selectivity, and biocompatibility.[1][2] The 1,2,3-thiadiazole scaffold is a significant pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.
This document provides a detailed protocol for the utilization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a precursor for click chemistry applications. The strategy involves the conversion of the carbohydrazide functionality into a reactive acyl azide. This intermediate can then readily participate in CuAAC reactions with various alkyne-containing molecules to synthesize novel 1,2,3-triazole conjugates. This approach allows for the modular assembly of new chemical entities, leveraging the biological potential of the 4-methyl-1,2,3-thiadiazole core.
Application Notes
The conversion of this compound to its corresponding acyl azide opens a pathway to a multitude of applications in medicinal chemistry and chemical biology.
-
Drug Discovery: The CuAAC reaction is a powerful tool for generating libraries of novel compounds for high-throughput screening.[3] By reacting the 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide with a diverse panel of alkynes, researchers can rapidly synthesize a wide array of potential therapeutic agents. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but is a known bioisostere of an amide bond and can participate in hydrogen bonding, contributing to the pharmacological profile of the molecule.[4]
-
Bioconjugation: The azide handle allows for the "clicking" of the thiadiazole moiety onto biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an alkyne group.[5][6] This enables the development of targeted drug delivery systems, imaging probes, and tools for studying biological processes. The 1,2,3-thiadiazole ring is generally stable under physiological conditions, making it a suitable component for such applications.[7][8]
-
Materials Science: This methodology can be extended to the synthesis of novel polymers and materials where the unique electronic and coordination properties of the thiadiazole and triazole rings can be exploited.
The proposed workflow is depicted below, starting from the conversion of the hydrazide to the azide, followed by the click reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide
This protocol describes the conversion of this compound to its corresponding acyl azide via diazotization.[9][10] Acyl azides can be hazardous and should be handled with care in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of water and concentrated HCl at a ratio of approximately 10:1 (v/v).
-
Cool the suspension to 0-5 °C using an ice-water bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the carbohydrazide over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of a white precipitate may be observed.
-
Extract the acyl azide product from the aqueous mixture with cold dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and use the resulting solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide immediately in the next step. Note: Do not concentrate the solution to dryness as acyl azides can be explosive in solid form.
Data Presentation: Synthesis of Acyl Azide
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | NaNO₂, HCl | Water | 1 | 0-5 | >95* |
*Yield is typically assumed to be quantitative and the product is used in the next step without isolation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details a general procedure for the click reaction between the in situ generated 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide and a terminal alkyne.[3][11]
Materials:
-
Solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., tert-butanol/water 1:1, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0-1.2 equiv).
-
Add a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.
-
To this mixture, add the solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide prepared in Protocol 1.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole product.
Data Presentation: CuAAC Reaction with Various Alkynes
The following table presents representative data for the CuAAC reaction with different terminal alkynes.
| Azide | Alkyne | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide | Phenylacetylene | 5% CuSO₄, 10% NaAsc | t-BuOH/H₂O | 4 | 25 | 92 |
| 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide | Propargyl alcohol | 5% CuSO₄, 10% NaAsc | t-BuOH/H₂O | 2 | 25 | 95 |
| 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide | 1-Octyne | 5% CuSO₄, 10% NaAsc | t-BuOH/H₂O | 12 | 25 | 88 |
| 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide | N-propargyl-biotin | 5% CuSO₄, 10% NaAsc | DMF/H₂O | 8 | 25 | 85 |
Reaction Mechanism and Visualization
The catalytic cycle of the CuAAC reaction is a well-established process involving copper acetylide intermediates.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. isres.org [isres.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction to produce an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The second step is the subsequent hydrazinolysis of this ester to yield the final carbohydrazide product. Careful control of reaction parameters in both steps is critical for maximizing yield and purity.
Caption: Overall synthesis pathway for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis.
Step 1: Hurd-Mori Reaction - Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Question: My yield for the Hurd-Mori reaction is consistently low. What are the primary factors to investigate?
Answer: Low yields in the Hurd-Mori reaction are a common problem. Systematically investigate the following factors, starting with the most critical.
Caption: Troubleshooting workflow for low yield in the Hurd-Mori reaction.
| Parameter | Potential Issue | Recommended Action & Expected Outcome |
| Reagent Quality | Thionyl chloride (SOCl₂) is degraded by moisture. Solvents (e.g., DCM, Chloroform) are not anhydrous. | Use freshly distilled or a new bottle of thionyl chloride. Ensure solvents are thoroughly dried over a suitable drying agent. Outcome: Prevents reagent quenching and side reactions, improving conversion. |
| Reaction Temperature | Reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | Initially perform the reaction at low temperatures (0-5 °C) during the addition of SOCl₂, then allow it to warm to room temperature. Monitor by TLC. If conversion is low, gentle heating (e.g., 40-60 °C) can be attempted, but watch for product decomposition (darkening of the mixture). Outcome: Balances reaction rate against the stability of reactants and products. |
| Stoichiometry | Insufficient SOCl₂ leads to incomplete reaction. A large excess can promote side product formation. | Start with 2.0-3.0 equivalents of SOCl₂. If the reaction is incomplete, incrementally increase the amount. Outcome: Drives the reaction to completion while minimizing side reactions. |
| Hydrazone Purity | Impurities in the starting hydrazone can interfere with the cyclization. | Ensure the hydrazone precursor is pure and completely dry before use. Recrystallize if necessary. Outcome: Reduces potential side reactions and improves the efficiency of the main reaction pathway. |
Question: I am observing an unexpected side product. What could it be?
Answer: A common side product in the Hurd-Mori synthesis is the formation of a 1,3,4-oxadiazine derivative. This arises from an alternative cyclization pathway. Modifying reaction conditions can favor the desired 1,2,3-thiadiazole product. Purification by column chromatography is typically effective for separation.
Step 2: Hydrazinolysis - Synthesis of this compound
Question: The conversion of the ester to the carbohydrazide is incomplete. How can I improve the yield?
Answer: Incomplete hydrazinolysis is typically due to insufficient reaction time, temperature, or an inadequate amount of hydrazine hydrate.
| Parameter | Potential Issue | Recommended Action & Expected Outcome |
| Reaction Time & Temp. | The reaction has not reached completion. | The reaction is commonly performed by refluxing in ethanol.[1][2] Ensure reflux is maintained for at least 2-4 hours. Monitor progress using TLC until the starting ester spot disappears. Outcome: Drives the reaction to completion. |
| Hydrazine Hydrate Amount | Stoichiometric amounts of hydrazine may not be sufficient to drive the equilibrium. | Use a moderate excess of hydrazine hydrate (e.g., 2-3 equivalents) to ensure the reaction goes to completion. Outcome: Shifts the reaction equilibrium towards the product side. |
| Product Isolation | The product may be partially soluble in the reaction solvent, leading to losses during filtration. | After reflux, cool the reaction mixture thoroughly, potentially in an ice bath or refrigerator, to maximize precipitation of the carbohydrazide product before filtration.[1] Outcome: Increases the isolated yield of the solid product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the Hurd-Mori reaction in this synthesis? A1: The synthesis typically starts with the hydrazone formed from a β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate or a related derivative of ethyl acetoacetate.
Q2: Are there alternatives to thionyl chloride for the cyclization step? A2: Yes, while thionyl chloride is traditional for the Hurd-Mori reaction, other reagents like sulfur dichloride (SCl₂) have been reported and may offer higher yields in some cases. Modern, milder methods involve reacting N-tosylhydrazones with elemental sulfur, which can be an improvement over the classical approach.
Q3: My final carbohydrazide product is difficult to purify. What is a recommended method? A3: this compound is typically a solid. Recrystallization from a suitable solvent, such as ethanol, is the most common and effective method for purification.[1]
Q4: Can the nature of the ester group (e.g., methyl vs. ethyl) impact the hydrazinolysis step? A4: Generally, both methyl and ethyl esters undergo hydrazinolysis effectively. The reaction conditions (time, temperature) may require minor adjustments, but both are suitable precursors for forming the carbohydrazide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
This protocol is a generalized procedure based on the Hurd-Mori synthesis and may require optimization.
-
Preparation of Hydrazone: Prepare the required hydrazone from ethyl 2-acetyl-3-oxobutanoate and a suitable hydrazine derivative (e.g., semicarbazide, followed by hydrolysis, or direct reaction with a carbazate) according to standard literature procedures. Ensure the product is pure and dry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the hydrazone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.
-
Cyclization: Cool the suspension in an ice bath (0-5 °C).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Reaction Setup: Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in a refrigerator or an ice bath to promote crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.[1]
References
Technical Support Center: Purification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test a range of polar solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). For carbohydrazides, polar solvents are generally a good starting point. |
| Excessive Solvent Volume | Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the compound crystallizes too quickly (e.g., in the funnel during hot filtration), preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper. |
| Product "Oiling Out" | The compound may be melting instead of dissolving, or precipitating as an oil. This can sometimes be resolved by using a larger volume of solvent or switching to a different solvent system with a lower boiling point. |
| Incomplete Crystallization | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | The primary synthesis route often involves the reaction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with hydrazine hydrate. Unreacted starting materials are common impurities. Consider a pre-purification wash with a solvent in which the starting materials are soluble but the product is not. |
| Sulfur-Containing Byproducts | Syntheses of related thiadiazole isomers have reported issues with sulfur impurities.[1] These may be difficult to remove by recrystallization alone. Column chromatography is often more effective for separating compounds with different polarities. |
| Co-precipitation of Impurities | If impurities have similar solubility profiles to the product, a single recrystallization may be insufficient. A second recrystallization or switching to an alternative purification method like column chromatography may be necessary. |
| Product Degradation | Although generally stable, prolonged heating or exposure to strongly acidic or basic conditions during purification could potentially lead to degradation. Minimize heating times and maintain a neutral pH where possible. |
Issue 3: Difficulties with Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation on Silica Gel | The carbohydrazide group is quite polar, which can lead to streaking or poor elution from a silica gel column. Consider using a more polar mobile phase or adding a small percentage of a modifier like methanol or triethylamine to the eluent. For very polar compounds, reverse-phase chromatography (C18) might be a better alternative.[2] |
| Incorrect Eluent System | Finding the right solvent system is crucial. Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives the product an Rf value between 0.2 and 0.4. |
| Sample Insolubility | The crude product must be fully dissolved in a minimum amount of solvent before loading onto the column. If the product is not soluble in the eluent, dissolve it in a more polar solvent (like DMSO or a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities include unreacted starting materials such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and hydrazine hydrate. Side-products from the synthesis of the thiadiazole ring, potentially including sulfur-containing impurities, may also be present.[1]
Q2: What is the recommended solvent for recrystallizing this compound?
A2: While specific data for this compound is limited, ethanol is a common and effective solvent for the recrystallization of related thiadiazole and hydrazide compounds.[1] Mixtures such as ethanol/water or isopropanol may also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: My compound appears as an off-white or yellowish solid. Is this normal?
A3: The pure compound is typically a white to almost white powder or crystal. A yellowish tint may indicate the presence of impurities. Further purification by recrystallization or column chromatography is recommended to improve purity.
Q4: What is the solubility of this compound?
A4: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) at room temperature.[2] Its solubility in other common laboratory solvents should be determined experimentally to aid in the selection of appropriate purification methods.
Q5: How can I monitor the purity of my compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. Use a suitable eluent system to separate the product from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. Proton NMR (¹H NMR) spectroscopy is also excellent for identifying the presence of impurities.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for similar compounds.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a representative protocol; the eluent system should be optimized using TLC.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar compound like this could be a mixture of ethyl acetate and hexane (e.g., starting from 1:1 and increasing polarity) or dichloromethane and methanol (e.g., 95:5).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the eluent or a slightly more polar solvent). If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data
The following table provides illustrative data for typical purification outcomes. Actual results may vary depending on the scale and purity of the crude material.
| Purification Method | Typical Recovery | Purity (by HPLC) | Common Impurities Removed |
| Recrystallization (Ethanol) | 60-80% | >98% | Unreacted starting materials, some colored impurities. |
| Silica Gel Chromatography | 50-75% | >99% | Closely related side-products, sulfur-containing impurities. |
Visualizations
Caption: Workflow for Purification by Recrystallization.
Caption: Decision Tree for Troubleshooting Low Purity.
References
troubleshooting common side reactions in thiadiazole synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thiadiazole rings?
A1: The most prevalent methods for synthesizing the thiadiazole core include the cyclization of thiosemicarbazides or their derivatives, and the Hantzsch synthesis for thiazole rings, which can be adapted for thiadiazoles. Other methods involve the oxidative cyclization of thiosemicarbazones and reactions involving dithiocarbazates.
Q2: What are the major isomeric side products I should be aware of during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides?
A2: When synthesizing 1,3,4-thiadiazoles from thiosemicarbazide precursors, the most common isomeric side products are 1,2,4-triazoles.[1] The formation of these two different heterocyclic rings is highly dependent on the reaction conditions, particularly the pH of the medium.
Q3: Can other non-isomeric heterocyclic side products form?
A3: Yes, the formation of 1,3,4-oxadiazoles is a notable side reaction, especially under oxidative conditions or when using certain desulfurizing agents.[2][3] This occurs through the loss of the sulfur atom from the thiosemicarbazide backbone and subsequent cyclization.
Q4: In the Hantzsch synthesis of thiazoles, what are the typical side reactions?
A4: The Hantzsch synthesis is generally high-yielding, but side reactions can occur.[4] These can include the formation of regioisomers if unsymmetrical thioamides are used, and side products arising from impurities in the starting materials or suboptimal reaction conditions, such as temperature and solvent choice.[4] Under acidic conditions, the regioselectivity can change, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]
Troubleshooting Common Side Reactions
This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of 1,2,4-Triazole instead of or alongside 1,3,4-Thiadiazole
Q: My reaction is yielding a significant amount of a 1,2,4-triazole side product, or exclusively the triazole. How can I favor the formation of the desired 1,3,4-thiadiazole?
A: The regioselectivity of the cyclization of acylthiosemicarbazides is primarily dictated by the pH of the reaction medium.
-
Problem: You are likely running the reaction under neutral or alkaline (basic) conditions. In a basic medium, the terminal nitrogen atom (N4) of the thiosemicarbazide is more nucleophilic, leading to an attack on the carbonyl carbon and subsequent cyclization to form the 1,2,4-triazole ring.[1]
-
Solution: To promote the formation of the 1,3,4-thiadiazole, the reaction should be conducted in a strong acidic medium.[1] Under acidic conditions, the sulfur atom of the thiocarbonyl group becomes more nucleophilic and attacks the carbonyl carbon, leading to the desired thiadiazole.
Troubleshooting Workflow for Triazole Side Product Formation
Caption: Troubleshooting workflow for minimizing 1,2,4-triazole side product.
Data on pH Influence on Cyclization
| Precursor | Reaction Condition | Major Product | Reference |
| Acylthiosemicarbazide | Acidic (H₂SO₄, POCl₃) | 1,3,4-Thiadiazole | [1] |
| Acylthiosemicarbazide | Alkaline (NaOH) | 1,2,4-Triazole | [1] |
Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product
Q: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction. What causes this and how can I prevent it?
A: The formation of a 1,3,4-oxadiazole from a thiosemicarbazide precursor is a result of desulfurization.
-
Problem: This side reaction is often promoted by certain oxidizing agents or desulfurizing reagents.[2][3] For example, the use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO is known to favor the formation of 2-amino-1,3,4-oxadiazoles.[2]
-
Solution: To favor the formation of the 2-amino-1,3,4-thiadiazole, a dehydrating agent that does not promote desulfurization should be used. For instance, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone has been shown to be effective in directing the cyclization towards the thiadiazole.[2]
Troubleshooting Workflow for Oxadiazole Side Product Formation
Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole side product.
Regioselectivity Based on Cyclizing Agent
| Thiosemicarbazide Intermediate | Reagent/Solvent | Major Product | Regioselectivity (Thiadiazole:Oxadiazole) | Yield | Reference |
| Substituted Thiosemicarbazide | EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | 0:100 | >99% | [2] |
| Substituted Thiosemicarbazide | p-TsCl, triethylamine in N-methyl-2-pyrrolidone | 2-Amino-1,3,4-thiadiazole | 96:4 | 92% | [2] |
Issue 3: Low Yield in Hantzsch Thiazole Synthesis
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions.
-
Problem & Solution:
-
Impure Reactants: Impurities in the α-haloketone or thioamide can lead to side reactions. Ensure the purity of your starting materials, purifying them if necessary.[4]
-
Presence of Water: The reaction can be sensitive to water. Using anhydrous solvents is often recommended to avoid hydrolysis of intermediates.[4]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include methanol and ethanol. A small-scale solvent screen can help identify the optimal solvent for your specific substrates.[4][6]
-
Incorrect Temperature: The reaction often requires heating to proceed efficiently. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
-
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
References
- 1. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with carbohydrazide derivatives. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of carbohydrazide derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Poor quality of reagents: Starting materials, such as esters or hydrazine hydrate, may be impure or degraded.[1] 3. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the reactants effectively.[1] 4. Presence of water: For Schiff base formation, water as a byproduct can shift the equilibrium back to the reactants.[2][3] 5. Side reactions: Undesired reactions can consume starting materials, reducing the yield of the desired product. | 1. Optimize reaction conditions: Monitor the reaction using Thin Layer Chromatography (TLC).[1] Gradually increase the reaction temperature in 10°C increments or extend the reaction time.[1] 2. Ensure reagent purity: Use freshly distilled or high-purity starting materials.[1] 3. Solvent screening: Test different solvents. Polar aprotic solvents like DMF or DMSO, or protic solvents like ethanol, are often effective.[1] 4. Water removal (for Schiff bases): Use a Dean-Stark apparatus for azeotropic removal of water or add a dehydrating agent like molecular sieves (4 Å) or anhydrous sodium sulfate to the reaction mixture.[2][3] 5. Control reaction parameters: Add reagents slowly and maintain the optimal temperature to minimize side product formation. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high: This can lead to decomposition or side reactions.[1] 2. Incorrect stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials or side products.[3] 3. Presence of moisture: Water can hydrolyze starting materials or intermediates.[4] | 1. Lower the reaction temperature: Consider running the reaction at a lower temperature for a longer duration.[1] 2. Verify stoichiometry: Accurately measure and use the correct molar equivalents of all reactants.[3] 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents.[1] |
| Difficulty in Product Purification | 1. "Oiling out" during recrystallization: The product separates as an oil instead of crystals.[5] 2. Product remains in solution: The solution is not sufficiently saturated for crystals to form upon cooling.[5] 3. Co-precipitation of impurities: Impurities crystallize along with the desired product. | 1. Address "oiling out": Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[5] 2. Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also try to concentrate the solution by slowly evaporating some of the solvent.[5] 3. Improve purification technique: If recrystallization is ineffective, consider column chromatography. The choice of stationary phase (e.g., silica gel) and eluent will depend on the polarity of your compound.[6] |
| Product Degradation | 1. Hydrolysis of Schiff bases: The imine bond can be cleaved by water, reverting to the starting amine and aldehyde.[3] 2. Thermal instability: Some derivatives may decompose at high temperatures.[3] | 1. Maintain anhydrous conditions: Use dry solvents and work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[3] 2. Avoid excessive heat: Use the minimum temperature necessary for the reaction and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing carbohydrazide derivatives?
A1: The most prevalent method is the hydrazinolysis of a corresponding ester with hydrazine hydrate.[7] Another common route involves the reaction of an acyl chloride or anhydride with hydrazine.[7] For Schiff base derivatives, the carbohydrazide is subsequently condensed with an appropriate aldehyde or ketone, often with acid catalysis.[8][9]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve all reactants but not react with them. For the synthesis of the initial carbohydrazide, ethanol or methanol are commonly used.[10][11] For Schiff base formation, ethanol is also a frequent choice.[8] The polarity of the solvent is a key factor; sometimes screening different solvents like DMF, DMSO, or acetonitrile is necessary to optimize the reaction.[1]
Q3: What is the role of a catalyst in the synthesis of carbohydrazide derivatives?
A3: In the initial formation of a carbohydrazide from a carboxylic acid, a strong acid like concentrated sulfuric acid is often used to catalyze the esterification step.[8][10] For the subsequent formation of Schiff bases, a few drops of a catalyst like glacial acetic acid or hydrochloric acid can be added to protonate the carbonyl group, making it more electrophilic and accelerating the reaction.[9][10][11]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1][6][12] By spotting the reaction mixture, the starting material, and a co-spot (a mix of both) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[12][13]
Q5: What are the best techniques for purifying my final carbohydrazide derivative?
A5: Recrystallization is the most common method for purifying solid carbohydrazide derivatives.[5][14][15] The choice of solvent is crucial; the product should be highly soluble in the hot solvent and poorly soluble at cold temperatures.[14] Ethanol, methanol, or mixtures with water are often suitable.[5] If recrystallization is unsuccessful, column chromatography is a good alternative.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazine-2-carbohydrazide Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Pyrazine-2-carboxylic acid | 1. CH₃OH, conc. H₂SO₄ 2. NH₂NH₂ (100%) | Methanol | 1. 72 h 2. 8 h | Reflux | 81% | [8] |
Table 2: Conditions for Synthesis of Schiff Base Derivatives of Pyrazine-2-carbohydrazide
| Carbohydrazide | Aldehyde/Ketone | Solvent | Reaction Time | Temperature | Yield | Reference |
| Pyrazine-2-carbohydrazide | 2-hydroxy-4-methoxybenzaldehyde or salicylaldehyde | Absolute Ethanol | 6 h | Reflux | Good | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a Carbohydrazide from an Ester
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester in a minimal amount of absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (typically 1.5 to 2.0 molar equivalents) to the solution.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by TLC.[5][11]
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to promote the crystallization of the product.[5]
-
Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.[5]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure carbohydrazide.[5]
Protocol 2: General Synthesis of a Carbohydrazide Schiff Base
-
Dissolution: Dissolve the carbohydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.[8]
-
Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.[8]
-
Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to accelerate the reaction.[11]
-
Reaction: Stir the reaction mixture. Depending on the reactivity of the substrates, the reaction may proceed at room temperature or require heating under reflux for several hours.[8] Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.
-
Isolation: Once the reaction is complete, cool the mixture. The product can be collected by filtration, washed with a cold solvent, and dried.[8]
-
Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent.[8]
Visualizations
Experimental Workflow for Carbohydrazide Derivative Synthesis
Caption: General workflow for the synthesis and purification of carbohydrazide derivatives.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide for troubleshooting low yields in carbohydrazide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. mdpi.com [mdpi.com]
- 10. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
stability issues of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns cloudy or precipitates over time. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or it may be degrading into less soluble products. | 1. Verify the solubility of the compound in your solvent system. Consider using a co-solvent or a different solvent. 2. Prepare fresh solutions before use. 3. Store stock solutions at a lower temperature (e.g., -20°C or -80°C) to minimize degradation. 4. Filter the solution through a 0.22 µm filter to remove any particulates before use. |
| Change in solution color (e.g., yellowing). | Oxidation or Photodegradation: The compound may be sensitive to light or air, leading to oxidative degradation. The 1,2,3-thiadiazole ring can be susceptible to oxidative cleavage. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider working under an inert atmosphere (e.g., nitrogen or argon). 4. Evaluate the addition of antioxidants if compatible with your experimental system. |
| A significant drop in pH of the solution. | Hydrolysis: The carbohydrazide functional group can undergo hydrolysis, especially at elevated temperatures, to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and hydrazine. | 1. Avoid prolonged storage at high temperatures. 2. Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range. 3. Prepare solutions fresh, especially for experiments conducted at elevated temperatures. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical Degradation: The compound is degrading. The new peaks could correspond to hydrolysis products, oxidation products, or isomers. | 1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols section). 2. Characterize the new peaks using mass spectrometry (MS) to identify their molecular weights. 3. Adjust solution preparation and storage conditions to minimize the formation of these impurities. |
| Loss of biological activity or inconsistent experimental results. | Compound Instability: The active compound is degrading, leading to a lower effective concentration. | 1. Always use freshly prepared solutions for biological assays. 2. Re-evaluate the purity and integrity of your stock solution using an appropriate analytical method (e.g., HPLC). 3. Review and optimize your experimental workflow to minimize the time the compound spends in solution, especially under harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in solution?
While specific stability data for this compound is limited, based on the chemistry of the 1,2,3-thiadiazole ring and the carbohydrazide functional group, the primary concerns are hydrolysis, oxidation, and photodegradation. The carbohydrazide moiety can be susceptible to hydrolysis, particularly under harsh pH conditions or at elevated temperatures. The 1,2,3-thiadiazole ring may be prone to oxidative degradation.
Q2: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For aqueous-based experiments, further dilution of the DMSO stock into the appropriate aqueous buffer is recommended. Ensure the final DMSO concentration is compatible with your experimental system.
Q3: How should I store stock solutions of this compound?
For short-term storage (days to a week), refrigeration at 2-8°C is often sufficient. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to pH?
Yes, the carbohydrazide functional group is susceptible to hydrolysis in both acidic and basic conditions. It is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range. If your experiment requires acidic or basic conditions, it is crucial to use freshly prepared solutions and minimize the exposure time.
Q5: Can this compound degrade upon exposure to light?
Thiadiazole-containing compounds can be light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q6: What are the potential degradation products I should be aware of?
Based on the structure, potential degradation products could include:
-
Hydrolysis Product: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and hydrazine.
-
Oxidative Degradation Products: Ring-opened products resulting from the cleavage of the 1,2,3-thiadiazole ring.
The following table summarizes the potential degradation products:
| Degradation Pathway | Potential Degradation Product(s) | Notes |
| Hydrolysis | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, Hydrazine | More likely to occur at extreme pH and/or elevated temperatures. |
| Oxidation | Ring-opened products, potentially forming acetylenic compounds. | Can be initiated by exposure to air (oxygen) or oxidizing agents. |
| Photodegradation | Various unspecified degradation products. | Dependent on the wavelength and intensity of light exposure. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Analytical balance
-
Volumetric flasks
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Overcoming Poor Solubility of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Problem 1: My this compound won't dissolve in my aqueous buffer.
-
Question: What is the primary reason for the low aqueous solubility of this compound?
-
Answer: this compound is a heterocyclic compound with a chemical structure that results in poor water solubility. The presence of the methyl group and the thiadiazole ring contributes to its hydrophobic nature, while the carbohydrazide group may offer some limited polarity.
-
Question: What are the initial steps I should take to try and dissolve it?
-
Answer: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents. It has been noted that derivatives of this compound are soluble in dimethyl sulfoxide (DMSO).[1] Therefore, preparing a concentrated stock solution in DMSO is a recommended starting point.
Problem 2: My compound precipitates when I dilute my DMSO stock into an aqueous solution for my assay.
-
Question: Why is my compound crashing out of solution?
-
Answer: This phenomenon is known as precipitation upon dilution. Your compound is soluble in the organic stock solvent (DMSO) but is not soluble at the desired final concentration in the aqueous assay buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.
-
Question: How can I prevent this precipitation?
-
Answer: There are several strategies you can employ:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize its potential effects on the biological assay while maintaining the compound's solubility.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the compound's solubility in the final aqueous medium.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.
-
Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to encapsulate the compound and increase its apparent aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Poorly Soluble | Expected to have very low solubility in neutral aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Similar to water, low solubility is expected. |
| Ethanol | Sparingly Soluble | May show some solubility, can be used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Derivatives are known to be soluble, making it a good choice for stock solutions.[1] |
| Polyethylene Glycol (PEG 400) | Potentially Soluble | Often used as a co-solvent to improve the solubility of poorly soluble compounds. |
Q2: Are there any recommended starting points for using co-solvents?
A2: A common starting point is to prepare a 10-50 mM stock solution of this compound in 100% DMSO. For your working solution, you can then try diluting this stock in a co-solvent system, for example, a 1:1 mixture of ethanol and water, or a solution containing a small percentage of PEG 400. Always perform a visual inspection for any signs of precipitation.
Q3: How can I determine the solubility of my compound experimentally?
A3: The shake-flask method is a widely accepted technique for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are solid dispersions, and can they help with the solubility of this compound?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier. This can enhance the dissolution rate and apparent solubility of the drug. Given the poor aqueous solubility of this compound, creating a solid dispersion with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) could be a viable strategy. A protocol for preparing a solid dispersion is included in the "Experimental Protocols" section.
Q5: How do cyclodextrins work to improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic part of the molecule and increasing its overall solubility in aqueous solutions. A protocol for cyclodextrin complexation is provided below.
Experimental Protocols
1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the chosen filtration method does not adsorb the dissolved compound.
-
Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of the compound in the chosen solvent in units such as mg/mL or µg/mL.
2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent in which both are soluble (e.g., methanol or a mixture of solvents). Common drug-to-carrier ratios to test are 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin film or solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Evaluate the dissolution behavior of the solid dispersion powder in an aqueous medium and compare it to the dissolution of the pure compound.
3. Protocol for Cyclodextrin Inclusion Complexation
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a known concentration.
-
Complexation: Slowly add an excess of this compound to the cyclodextrin solution while stirring continuously. The molar ratio of the compound to cyclodextrin may need to be optimized, with typical starting ratios being 1:1 or 1:2.
-
Equilibration: Continue to stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.
-
Evaluation: Test the resulting powder for its improved aqueous solubility and dissolution characteristics.
Visualizations
Caption: A workflow for troubleshooting poor solubility of this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
refining analytical techniques for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide. The information is designed to address common challenges encountered during the analytical detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identification and confirmation, though derivatization may be necessary to improve volatility and thermal stability.
Q2: What are the typical solvents for dissolving this compound?
A2: This compound is often soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For analytical purposes, it is crucial to ensure the chosen solvent is compatible with the analytical method (e.g., mobile phase in HPLC).
Q3: How can I confirm the identity of synthesized this compound?
A3: The structure and identity of the synthesized compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Q4: What are the key IR absorption bands for this compound?
A4: While specific frequencies can vary, you should expect to see characteristic peaks for the N-H stretch of the hydrazide group, the C=O (amide I) stretch, and vibrations associated with the thiadiazole ring.
Q5: Are there any known stability issues with this compound?
A5: Thiadiazole derivatives are generally stable solids.[1] However, like many organic molecules, it is good practice to store the compound in a cool, dry, and dark place to prevent potential degradation. Solutions should be prepared fresh when possible.
Troubleshooting Guides
HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue and can arise from several factors.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing of the column. Try using a mobile phase with a different pH or adding a competing base (e.g., triethylamine) in small concentrations. An end-capped column can also mitigate this issue.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. A void at the head of the column can cause peak tailing. Consider replacing the guard column or the analytical column itself.
-
Problem 2: Inconsistent retention times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is functioning correctly and the solvent proportions are accurate. For manually prepared mobile phases, ensure thorough mixing.[2] Drifting mobile phase composition can be checked by adding a tracer like 0.1% acetone to the organic solvent and monitoring the baseline with a UV detector.[2]
-
Temperature Fluctuations: The column temperature can affect retention time. Use a column oven to maintain a stable temperature.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time shifts.
-
Problem 3: No peak or very small peak observed
-
Question: I've injected my sample, but I don't see a peak for this compound. What could be wrong?
-
Answer: This can be a frustrating problem. Here's a systematic approach to troubleshooting:
-
Check Connections: Ensure all fittings and connections from the injector to the detector are secure.
-
Sample Degradation: The analyte may have degraded in the sample solvent. Try preparing a fresh sample.
-
Incorrect Wavelength: Verify that the UV detector is set to a wavelength where the analyte has significant absorbance. You may need to run a UV-Vis spectrum of the compound to determine its λmax.
-
Injection Issues: Ensure the injector is working correctly and the correct volume is being injected. Check for any blockages in the injection needle or sample loop.
-
GC-MS Analysis
Problem 1: No peak observed
-
Question: I am not seeing a peak for my compound when analyzing by GC-MS. Why might this be?
-
Answer: Several factors could be at play:
-
Thermal Instability: The compound may be degrading in the hot injection port. Try lowering the injector temperature.
-
Low Volatility: this compound has polar functional groups that may make it non-volatile. Derivatization to a more volatile analogue, such as silylation, is often necessary for carbohydrates and similar structures for GC analysis.[3]
-
Active Sites: The compound may be adsorbing to active sites in the GC system (injector liner, column). Using a deactivated liner and column can help.
-
Problem 2: Poor peak shape
-
Question: My GC-MS peak is broad or tailing. How can I improve it?
-
Answer: Similar to HPLC, peak shape issues in GC can have multiple causes:
-
Slow Injection: A slow injection can lead to band broadening. Ensure a fast, clean injection.
-
Inappropriate Temperature: The oven temperature program may not be optimal. A slower ramp rate or a lower initial temperature might improve peak shape.
-
Column Contamination: Contaminants at the head of the column can cause peak distortion. "Baking out" the column at a high temperature or trimming the first few centimeters may resolve the issue.
-
Data Presentation
Table 1: HPLC Method Parameters for Analysis of Thiadiazole Derivatives
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A ratio of 80:20 (v/v) aqueous to organic has been shown to be effective for some derivatives. |
| Flow Rate | 1.0 - 1.2 mL/min[4] |
| Detection Wavelength | Determined by the UV absorbance maximum of the compound. For some thiadiazole derivatives, wavelengths around 260 nm or 335 nm have been used.[4] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
Table 2: Method Validation Parameters for Thiadiazole Derivative Analysis
| Parameter | Typical Values |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[5] |
| Accuracy (% Recovery) | 92.7% - 107.9%[4] |
| Precision (% RSD) | < 2% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% (v/v) acetic acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
For isocratic elution, mix Mobile Phase A and Mobile Phase B in an 80:20 ratio. Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the mobile phase.
-
If the sample is in a complex matrix (e.g., biological fluid), a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the analyte peak based on the retention time of the standard.
-
Quantify the analyte in the samples using the calibration curve.
-
Protocol 2: General Approach for GC-MS Analysis (with Derivatization)
-
Derivatization (Silylation):
-
Dry the sample containing this compound completely under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, typically at a temperature of 250-280 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected mass of the derivatized analyte.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify the analyte peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragment ions.
-
Visualizations
References
- 1. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Hurd-Mori reaction of a suitable hydrazone precursor derived from ethyl acetoacetate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete conversion of the starting hydrazone. | - Ensure the use of fresh, high-purity thionyl chloride (SOCl₂). Old or decomposed SOCl₂ will have reduced reactivity. - Use a slight excess of thionyl chloride to drive the reaction to completion. - Optimize the reaction temperature. The Hurd-Mori reaction is often performed at low temperatures initially, followed by warming. The optimal temperature profile can be substrate-dependent. |
| Degradation of the thiadiazole ring. | - Avoid excessively high temperatures or prolonged reaction times, as 1,2,3-thiadiazoles can be thermally unstable. | |
| Poor quality of the starting hydrazone. | - Ensure the hydrazone precursor is pure and completely dry. Impurities or residual water can interfere with the cyclization reaction. | |
| Presence of Unreacted Starting Material (Hydrazone) | Insufficient thionyl chloride. | - Increase the molar ratio of thionyl chloride to the hydrazone. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature after the initial low-temperature addition of thionyl chloride. Monitor the reaction progress by TLC. | |
| Formation of a Dark-Colored, Tarry Substance | Decomposition of reactants or products. | - Maintain strict temperature control, especially during the addition of thionyl chloride. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Use of impure starting materials or solvents. | - Use freshly distilled solvents and high-purity starting materials. | |
| Difficult Purification of the Final Product | Presence of multiple, closely-related impurities. | - Optimize reaction conditions to minimize side-product formation. - Employ column chromatography with a carefully selected eluent system for purification. - Consider recrystallization from a variety of solvents or solvent mixtures to find optimal purification conditions. |
| Inconsistent Results Between Batches | Variability in raw material quality. | - Establish strict quality control specifications for all starting materials, including the hydrazone precursor and thionyl chloride. |
| Lack of precise control over reaction parameters. | - Carefully control reaction temperature, addition rates, and reaction time for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities can vary based on the exact reaction conditions, potential impurities in the Hurd-Mori synthesis of this compound may include:
-
Unreacted Hydrazone Precursor: Incomplete cyclization can lead to the presence of the starting hydrazone.
-
Oxadiazole Derivatives: The formation of the corresponding oxadiazole is a potential side reaction, though less common with thionyl chloride.
-
Sulfur-Containing Byproducts: The use of thionyl chloride can sometimes lead to the formation of elemental sulfur or other sulfur-containing impurities, which can complicate purification.
-
Products of Ring-Opening: 1,2,3-thiadiazoles can undergo ring-opening reactions under certain conditions, leading to various degradation products.
-
Polymeric Materials: Uncontrolled side reactions can lead to the formation of polymeric tars.
Q2: How can I monitor the progress of the Hurd-Mori reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting hydrazone from the this compound product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q3: What purification methods are most effective for this compound?
A3: The most common and effective purification methods are:
-
Recrystallization: This is often the preferred method for obtaining high-purity material. Suitable solvents need to be determined empirically, but ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points.
-
Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
Q4: What are the critical reaction parameters to control for minimizing impurities?
A4: The following parameters are critical:
-
Temperature: The reaction is often exothermic. Slow, controlled addition of thionyl chloride at a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions and decomposition.
-
Reagent Quality: The purity of the hydrazone precursor and the freshness of the thionyl chloride are paramount.
-
Stoichiometry: While a slight excess of thionyl chloride is often used, a large excess should be avoided as it can lead to the formation of more byproducts and complicate the work-up.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of anhydrous solvents and an inert atmosphere is essential for a clean reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1-aminoethylidene)hydrazine-1-carboxylate (Hydrazone Precursor)
-
To a solution of ethyl carbazate (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.
Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Ethyl Ester (Hurd-Mori Cyclization)
-
Dissolve the hydrazone precursor (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add freshly distilled thionyl chloride (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of this compound
-
Dissolve the 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 - 3.0 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Scale-Up Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: There are two primary routes for the synthesis of this compound. The traditional approach involves the Hurd-Mori reaction, which utilizes thionyl chloride for the cyclization to form the 1,2,3-thiadiazole ring. However, this method presents challenges in scale-up, including the use of hazardous reagents and potentially low yields. A more recent, patented method offers a safer and more robust process with significantly higher yields, making it more suitable for industrial production.
Q2: What are the main challenges encountered during the scale-up of the Hurd-Mori reaction for this synthesis?
A2: Scaling up the Hurd-Mori synthesis of this compound often presents several challenges:
-
Hazardous Reagents: The use of thionyl chloride requires stringent safety precautions due to its corrosive and toxic nature. It reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1].
-
Exothermic Reaction: The reaction with thionyl chloride can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled on a large scale. Effective heat management is critical[2].
-
Low Yields and Impurities: The traditional method has been reported to suffer from low overall yields (often below 30%) and the formation of sulfur-containing impurities, which can complicate purification.
-
Side Reactions: Undesired side reactions can occur, leading to the formation of byproducts and reducing the purity of the final product.
Q3: Are there safer alternatives to thionyl chloride for the synthesis of the 1,2,3-thiadiazole ring?
A3: Yes, several milder and more environmentally friendly alternatives to thionyl chloride have been developed for the synthesis of 1,2,3-thiadiazoles. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI)[3][4]. Other approaches utilize reagents like oxalyl chloride or sulfuryl chloride, which may offer cleaner reactions in some cases[5].
Q4: How can the purity of this compound be ensured during scale-up?
A4: Ensuring high purity on a large scale requires careful control over the entire process. Key strategies include:
-
High-Purity Starting Materials: Using pure starting materials is crucial to minimize side reactions and the formation of impurities.
-
Optimized Reaction Conditions: Precise control of reaction parameters such as temperature, addition rates of reagents, and reaction time is essential.
-
Efficient Work-up and Purification: The work-up procedure should be designed to effectively remove unreacted reagents and byproducts. Recrystallization is a common and effective method for purifying the final carbohydrazide product on a large scale. The choice of solvent for recrystallization is critical and may need to be optimized.
Q5: What are the key safety considerations for the scale-up synthesis of this compound?
A5: Safety is paramount during scale-up. Key considerations include:
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats, must be worn at all times.
-
Ventilation: All operations involving volatile and hazardous reagents like thionyl chloride must be conducted in a well-ventilated fume hood or a contained reactor system.
-
Exothermic Reaction Control: A robust cooling system and controlled addition of reagents are necessary to manage the heat generated during exothermic steps.
-
Quenching Procedures: The quenching of reactive reagents like thionyl chloride must be performed carefully and in a controlled manner to avoid violent reactions.
-
Waste Disposal: All chemical waste must be handled and disposed of according to institutional and environmental regulations.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate) | Incomplete reaction during Hurd-Mori cyclization. | - Ensure the starting hydrazone is pure and dry. - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose.[6] - Optimize the reaction temperature; for some substrates, lower temperatures are beneficial, while others may require gentle heating.[6] - Increase the reaction time and monitor progress using an appropriate analytical technique like TLC or HPLC. |
| Decomposition of the product or starting material. | - Maintain strict temperature control, especially during the addition of thionyl chloride, which can be highly exothermic.[2] - Avoid excessively high reaction temperatures. | |
| Suboptimal stoichiometry of reagents. | - An excess of thionyl chloride is often used, but a very large excess may lead to side reactions. Experiment with varying the molar ratio of thionyl chloride to the hydrazone.[6] | |
| Formation of Impurities | Side reactions due to impurities in starting materials. | - Purify all starting materials before use. |
| Unwanted side reactions during cyclization. | - Modify reaction conditions such as temperature and solvent to favor the desired reaction pathway. - Consider alternative, milder cyclizing agents if side product formation persists with thionyl chloride.[3][4] | |
| Incomplete conversion to the carbohydrazide. | - Ensure a sufficient excess of hydrazine hydrate is used in the final step. - Increase the reaction time or temperature for the hydrazinolysis step. | |
| Difficulty in Product Isolation and Purification | The product is an oil or does not crystallize easily. | - Try different recrystallization solvents or solvent mixtures. - Seeding the solution with a small crystal of the pure product can induce crystallization. - If recrystallization fails, column chromatography may be necessary, although it can be challenging on a large scale. |
| Product is contaminated with starting materials or byproducts. | - Optimize the work-up procedure to remove impurities. This may include washing with appropriate aqueous solutions. - Re-purify the product through a second recrystallization or another purification technique. | |
| Runaway Reaction during Thionyl Chloride Addition | Poor heat dissipation on a large scale. | - Ensure the reactor has an efficient cooling system. - Add thionyl chloride slowly and in a controlled manner, monitoring the internal temperature closely. - Dilute the reaction mixture with an inert solvent to help manage the exotherm. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)
This protocol is based on the principles of the Hurd-Mori reaction.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Formation of Ethyl 2-(1-semicarbazono)propanoate:
-
In a suitable reactor, dissolve ethyl 2-chloroacetoacetate and semicarbazide hydrochloride in ethanol.
-
Add a solution of sodium acetate in water to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
-
-
Cyclization to Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate:
-
Suspend the dried semicarbazone in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a reactor equipped with a dropping funnel, condenser, and a gas trap for HCl and SO₂.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
Procedure:
-
In a reactor, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature or below to induce crystallization of the product.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Traditional Hurd-Mori Route | Modern Patented Route |
| Key Reagents | Thionyl chloride | Not explicitly disclosed in all public documents, but avoids hazardous reagents like chlorocarbonylsulfenyl chloride. |
| Reported Overall Yield | < 30% | > 67% |
| Key Scale-up Challenges | - Use of hazardous and corrosive thionyl chloride - Exothermic reaction requiring careful thermal management - Formation of sulfur impurities | - Aims to be a safer, more robust, and scalable process. Specific challenges would depend on the undisclosed reagents and conditions. |
| Safety Considerations | High; requires stringent handling of thionyl chloride and management of exothermic conditions. | Improved safety profile by avoiding highly hazardous reagents. |
Mandatory Visualization
Caption: Troubleshooting workflow for scale-up synthesis of this compound.
References
Technical Support Center: Addressing Inconsistencies in Bioassay Results for Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the bioassay of thiadiazole compounds. By offering detailed experimental protocols, data interpretation guidance, and visual workflows, we aim to empower researchers to obtain more reliable and reproducible results.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Solubility and Precipitation Issues
Question: My thiadiazole compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening and how can I solve it?
Answer: This is a frequent challenge with many heterocyclic compounds, including thiadiazoles, which often exhibit poor aqueous solubility despite being soluble in organic solvents like DMSO.[1] The precipitation occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution, a phenomenon known as "precipitation upon dilution."
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, ensure it is sufficient to maintain the compound's solubility.
-
Use Co-solvents: Consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer.
-
Pre-warm the Medium: Adding the compound to a pre-warmed culture medium can sometimes improve solubility.
-
Assess Solubility Early: Perform initial solubility tests in your assay buffer before conducting the full bioassay. A simple visual inspection for precipitation at different concentrations can be very informative.
Visual Cue of Poor Solubility in Dose-Response Data:
Poor solubility can lead to a plateau in your dose-response curve. At higher concentrations, the compound precipitates out of solution, so the effective concentration does not increase, resulting in a flattened curve that does not reach 100% inhibition.
FAQ 2: Inconsistent IC50 Values
Question: I am observing significant variability in the IC50 values of my thiadiazole compound between experiments. What are the potential causes and how can I improve reproducibility?
Answer: Inconsistent IC50 values are a common source of frustration and can arise from a combination of factors related to the compound itself, the assay conditions, and cell handling.
Troubleshooting Steps:
-
Cell-Related Factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells. Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter.
-
-
Assay Condition-Related Factors:
-
Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Standardize the incubation time for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Use a consistent batch and concentration of serum. If possible, consider reducing the serum concentration or using serum-free media during the compound incubation period.
-
pH of Culture Medium: The pH of the culture medium can affect the charge and conformation of both your compound and its cellular target, thereby influencing its activity. Ensure the medium is properly buffered and its pH is consistent.
-
-
Compound-Related Factors:
-
Compound Stability: Assess the stability of your thiadiazole compound in the assay medium over the course of the experiment. Degradation can lead to a loss of activity and higher IC50 values.
-
Stock Solution Preparation: Prepare fresh serial dilutions for each experiment from a concentrated stock solution stored in aliquots at -80°C to minimize freeze-thaw cycles.
-
FAQ 3: Interference with Assay Readout
Question: My fluorescence-based assay is showing high background or a lower-than-expected signal with my thiadiazole compound. What could be the cause?
Answer: Thiadiazole derivatives can possess intrinsic fluorescent properties or interact with assay components, leading to interference.
Troubleshooting Steps:
-
Check for Autofluorescence: Run a control experiment with your compound in the assay buffer without the fluorescent dye or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A high signal indicates that your compound is autofluorescent.
-
Assess for Quenching: In a cell-free system, mix your fluorescent dye with varying concentrations of your compound. A decrease in the fluorescence signal with increasing compound concentration suggests quenching.
-
Alternative Assay Readouts: If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., a colorimetric or luminescence-based assay) to confirm your results.
Section 2: Data Presentation
Summarizing quantitative data in a structured format is crucial for identifying trends and inconsistencies. The following tables are illustrative examples of how to present data to highlight the impact of different experimental variables on the IC50 value of a hypothetical thiadiazole compound (Thiadiazole-X).
Table 1: Effect of Serum Concentration on IC50 of Thiadiazole-X in MCF-7 Cells
| Serum Concentration (%) | IC50 (µM) | Fold Change |
| 10 | 15.2 | 1.0 |
| 5 | 9.8 | 0.64 |
| 1 | 3.5 | 0.23 |
| 0 (serum-free) | 1.2 | 0.08 |
This illustrative data suggests that serum components may bind to Thiadiazole-X, reducing its bioavailability and leading to a higher apparent IC50.
Table 2: Effect of Incubation Time on IC50 of Thiadiazole-X in A549 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 25.6 |
| 48 | 12.3 |
| 72 | 5.8 |
This hypothetical data indicates that the cytotoxic effect of Thiadiazole-X is time-dependent, with longer exposure leading to a lower IC50.
Table 3: Effect of pH on the Activity of a Hypothetical Thiadiazole-based Enzyme Inhibitor
| pH | % Inhibition at 10 µM |
| 6.5 | 35% |
| 7.4 | 85% |
| 8.0 | 60% |
This illustrative data suggests that the optimal activity of the inhibitor is around physiological pH, and deviations can significantly reduce its efficacy.
Section 3: Experimental Protocols
Detailed and consistent protocols are fundamental to reproducible research.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thiadiazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory effect of thiadiazole compounds on a specific enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the thiadiazole compound in DMSO.
-
Prepare a stock solution of the target enzyme in the appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 2 µL) of the serially diluted thiadiazole compound to the wells.
-
Add the enzyme solution to all wells except the blank (no enzyme) control.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
-
Signal Detection:
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Section 4: Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, provide visual representations of key experimental processes and biological pathways relevant to the study of thiadiazole compounds.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent bioassay results.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential thiadiazole inhibition points.[2][3]
References
Validation & Comparative
Efficacy of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives Compared to Commercial Standards
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide have emerged as versatile compounds with significant potential in both antimicrobial and agricultural applications. As a foundational scaffold, this carbohydrazide is a key intermediate in the synthesis of novel compounds exhibiting potent biological activities. This guide provides a comparative analysis of the efficacy of these derivatives against established commercial standards in the fields of antimicrobial therapy and crop protection, supported by experimental data and detailed methodologies.
Antimicrobial Efficacy
Derivatives of this compound have demonstrated notable in vitro activity against a range of bacteria, particularly Gram-positive strains. The primary measure of efficacy for these compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparison with Commercial Antibiotics
The antimicrobial performance of synthesized hydrazide-hydrazone derivatives of this compound has been evaluated against various bacterial strains. While direct head-to-head studies with a broad range of commercial antibiotics are limited, comparisons can be drawn from reported MIC values. For instance, certain novel 1,3,4-thiadiazole derivatives have been tested against ciprofloxacin, a widely used broad-spectrum antibiotic.
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives vs. Commercial Standards
| Compound/Standard | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis | Micrococcus luteus | Escherichia coli | Reference |
| Derivative 15 * | 1.95 | 3.91 | 1.95 | 1.95 | 125 | [1] |
| Ciprofloxacin | 0.25 - 1 | - | 0.12 - 0.5 | - | ≤0.015 - 1 | [2][3] |
| Vancomycin | 0.78 - 3.125 | - | - | - | - | [4] |
*Derivative 15 is N'-(5-nitro-2-furfurylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide.[1]
Experimental Protocols
The synthesis of the hydrazide-hydrazone derivatives typically involves a condensation reaction.[1]
-
Dissolution: this compound (0.01 mol) is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.
-
Addition: The appropriate substituted aldehyde (0.01 mol) is added to the solution.
-
Reaction: The mixture is heated under reflux for 3 hours.
-
Crystallization: The solution is then cooled and placed in a refrigerator for 24 hours to allow for the crystallization of the product.
-
Isolation: The resulting solid is filtered, washed, and dried to yield the final derivative.
The MIC values are determined using the agar dilution or broth microdilution method following established protocols.[5][6][7][8]
-
Preparation of Antimicrobial Solutions: The synthesized derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agricultural Efficacy
In the agricultural sector, derivatives of 4-methyl-1,2,3-thiadiazole have shown promise as both plant activators, which induce a plant's natural defense mechanisms, and as fungicides with direct antimicrobial action against plant pathogens.
Comparison with Commercial Plant Activators and Fungicides
Tiadinil is a commercial plant activator that induces Systemic Acquired Resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism.[9] The efficacy of novel thiadiazole derivatives has been compared to that of Tiadinil, particularly in their ability to induce resistance against pathogens like Tobacco Mosaic Virus (TMV).
Table 2: Plant Activator Efficacy of Thiadiazole Derivatives vs. Tiadinil against TMV
| Compound/Standard | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Reference |
| Thiadiazole Derivative 102 | 500 | 60 | - | [10] |
| 100 | 47 | - | [10] | |
| Thiadiazole Derivative 103 | 500 | - | 76 | [10] |
| 100 | - | 71 | [10] | |
| Tiadinil | 500 | 58 | 75 | [10] |
| 100 | 46 | 57 | [10] |
Note: The specific structures of derivatives 102 and 103 are detailed in the cited reference.[10]
Derivatives of thiadiazole have also been evaluated for their direct fungicidal activity against various plant pathogens, with their performance benchmarked against commercial fungicides such as Thiodiazole Copper, Azoxystrobin, and Fluopyram. The efficacy is often measured by the half-maximal effective concentration (EC50).
Table 3: Fungicidal Activity (EC50 in µg/mL) of Thiadiazole Derivatives vs. Commercial Standards
| Compound/Standard | Phomopsis sp. | Xanthomonas oryzae pv. oryzae | Xanthomonas oryzae pv. oryzicola | Reference |
| Thiadiazole Chalcone D4 | 14.4 | - | - | [11] |
| Triazolo-thiadiazole 33 | - | 0.59 | 1.63 | [12] |
| Thiodiazole Copper | - | 90.43 | 97.93 | [12] |
| Azoxystrobin | 32.2 | - | - | [11] |
| Fluopyram | 54.2 | - | - | [11] |
Note: The specific structures of derivatives D4 and 33 are detailed in the cited references.[11][12]
Signaling Pathways and Mode of Action
Plant activators like Tiadinil do not have direct antimicrobial activity but instead prime the plant's immune system. This process, known as Systemic Acquired Resistance (SAR), involves a complex signaling cascade.[13][14][15][16][17]
-
Pathogen Recognition: The plant recognizes a pathogen attack.
-
Signal Transduction: This recognition triggers the production and accumulation of signaling molecules, most notably salicylic acid (SA).
-
Systemic Signal Transmission: A mobile signal, which may include methyl salicylate or other lipid-derived molecules, travels throughout the plant.
-
Gene Activation: In distal tissues, the systemic signal leads to the activation of a broad range of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.
-
Enhanced Resistance: The accumulation of PR proteins and other defense compounds results in a long-lasting, broad-spectrum resistance to a variety of pathogens.
Thiodiazole copper fungicides exhibit a multifaceted mode of action, combining the properties of the thiadiazole moiety and copper ions for effective pathogen control.[18][19][20]
-
Enhanced Penetration: The thiadiazole group facilitates the uptake and systemic movement of the compound within the plant tissues.
-
Disruption of Pathogen Metabolism: The copper ions interfere with vital enzymatic processes and protein synthesis within the fungal and bacterial cells.
-
Cell Membrane Disruption: Copper ions can also disrupt the integrity of pathogen cell membranes.
-
Induction of Plant Defenses: The thiodiazole component can also stimulate the plant's own defense mechanisms, contributing to its overall protective effect.
Experimental Protocols for Agricultural Efficacy
The EC50 values are typically determined using a mycelial growth inhibition assay.
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and amended with various concentrations of the test compounds and commercial fungicides.
-
Inoculation: A mycelial plug from a young, actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without any fungicide.
-
EC50 Calculation: The EC50 value is calculated by probit analysis of the dose-response data.
The protective and curative activities of the compounds are assessed on host plants. For example, in rice blast studies:
-
Plant Cultivation: Rice seedlings are grown to a specific leaf stage under controlled greenhouse conditions.
-
Treatment Application:
-
Protective: The plants are sprayed with a solution of the test compound or commercial standard. After a set period (e.g., 24 hours), they are inoculated with a spore suspension of the pathogen.
-
Curative: The plants are first inoculated with the pathogen and then, after a set period (e.g., 24 hours), treated with the test compound or standard.
-
-
Incubation: The treated and inoculated plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a specified incubation period (e.g., 5-7 days), the disease severity is assessed by counting the number and size of lesions on the leaves.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity compared to untreated control plants.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a novel plant activator for rice diseases, tiadinil [jstage.jst.go.jp]
- 10. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 11. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Systemic acquired resistance - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 17. Antagonistic Interaction between Systemic Acquired Resistance and the Abscisic Acid–Mediated Abiotic Stress Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Thiodiazole Copper Enhances Crop Immunity and Fungal Resistance [jindunchemical.com]
- 19. Thiodiazole Copper Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 20. Thiodiazole Copper & Kasugamycin Fungicide Products Manufacturer | Chico® [chicocrop.com]
A Comparative Guide to the Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal activity of novel derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide against common fungal pathogens. The performance of these compounds is compared with established antifungal agents, fluconazole and amphotericin B, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a proposed mechanism of action are also presented.
Executive Summary
Derivatives of this compound have been investigated for their antimicrobial properties. While some derivatives exhibit potent antibacterial activity, their antifungal efficacy against yeast-like fungi of the genus Candida is generally modest. This guide summarizes the available quantitative data to facilitate a comparative analysis for researchers in the field of antifungal drug discovery.
Data Presentation: In Vitro Antifungal Activity
The antifungal activity of this compound derivatives and commercial antifungal agents is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
Table 1: MIC of this compound Derivatives Against Candida Species (µg/mL)
| Fungal Strain | Compound 2 | Compound 3 | Compound 5 | Compound 8 | Compound 15 | Compound 16 |
| Candida albicans ATCC 10231 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Candida parapsilosis ATCC 22019 | 500 | 500 | 500 | 500 | 250 | 500 |
| Candida glabrata ATCC 90030 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Candida krusei ATCC 6258 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Data sourced from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. A slight antifungal effect was noted for these compounds, with MFC values exceeding 1000 µg/mL.[1]
Table 2: Comparative MIC Ranges of Commercial Antifungal Agents Against Candida Species (µg/mL)
| Fungal Strain | Fluconazole | Amphotericin B |
| Candida albicans | 0.25 - 1.0 | 0.125 - 1.0 |
| Candida parapsilosis | 1.0 - 4.0 | 0.125 - 1.0 |
| Candida glabrata | 8.0 - 32.0 | 0.25 - 2.0 |
| Candida krusei | 16.0 - 64.0 | 0.25 - 2.0 |
Note: These MIC ranges are compiled from various studies and represent typical values. Actual MICs can vary depending on the specific isolate and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.
Broth Microdilution Method for MIC Determination
This is a standardized method used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Several colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Preparation of Antifungal Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate also includes a growth control (no antifungal agent) and a sterility control (no inoculum). The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Agar Disk Diffusion Method for Zone of Inhibition
This method is used for qualitative assessment of antifungal activity.
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose) is evenly inoculated with the fungal suspension using a sterile swab.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Signaling Pathway: Inhibition of Ergosterol Biosynthesis
While the precise mechanism of action for 1,2,3-thiadiazole derivatives is not fully elucidated, a plausible target is the ergosterol biosynthesis pathway, a common target for many antifungal agents.
Caption: Putative mechanism of action via ergosterol biosynthesis inhibition.
References
Structure-Activity Relationship of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Analogs: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide analogs, focusing on their antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The data and protocols are based on a study that synthesized a series of fifteen new derivatives and evaluated their in vitro antimicrobial activity.[1][2]
Data Presentation: Antimicrobial Activity of this compound Analogs
The antimicrobial efficacy of the synthesized analogs was primarily observed against Gram-positive bacteria.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of the most active compounds from the series.
| Compound ID | R (Substituent) | Test Strain | MIC (µg/mL) | MBC (µg/mL) |
| 15 | 5-nitro-2-furyl | Staphylococcus aureus ATCC 25923 | 1.95 | 7.81 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 3.90 | 15.62 | ||
| Staphylococcus aureus ATCC 6538 | 1.95 | 3.90 | ||
| Staphylococcus epidermidis ATCC 12228 | 3.90 | 7.81 | ||
| Micrococcus luteus ATCC 10240 | 1.95 | 1.95 | ||
| Bacillus subtilis ATCC 6633 | 7.81 | 15.62 | ||
| Bacillus cereus ATCC 11778 | 15.62 | 31.25 | ||
| Nitrofurantoin | (Reference) | Staphylococcus aureus ATCC 25923 | 3.90 | 7.81 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | ||
| Staphylococcus aureus ATCC 6538 | 15.62 | 31.25 | ||
| Staphylococcus epidermidis ATCC 12228 | 7.81 | 15.62 | ||
| Micrococcus luteus ATCC 10240 | 15.62 | 15.62 | ||
| Bacillus subtilis ATCC 6633 | 7.81 | 15.62 | ||
| Bacillus cereus ATCC 11778 | 15.62 | 31.25 |
Note: The full series of 15 compounds were synthesized and tested. Compound 15 demonstrated the highest bioactivity.[1][2]
Experimental Protocols
Synthesis of this compound Derivatives (2-16)
The synthesis of the novel derivatives was achieved through a condensation reaction.[1]
-
Preparation of the Reaction Mixture : this compound (1) (0.01 mol) was dissolved in 15 mL of 96% ethanol in a round-bottomed flask.
-
Addition of Aldehyde : The appropriate substituted aldehyde (0.01 mol) was added to the solution.
-
Reflux : The resulting solution was heated under reflux for 3 hours.
-
Crystallization : After cooling, the solution was placed in a refrigerator for 24 hours to facilitate the formation of a precipitate.
-
Isolation and Purification : The formed precipitate was filtered off and recrystallized from ethanol to yield the final product.[1]
In Vitro Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum : Bacterial strains were cultured to achieve a specific turbidity corresponding to a known cell density.
-
Serial Dilution : The test compounds were serially diluted in a liquid growth medium in microtiter plates to obtain a range of concentrations.
-
Inoculation : A standardized number of microorganisms were added to each well of the microtiter plates.
-
Incubation : The plates were incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination : The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.
-
MBC Determination : To determine the MBC, an aliquot from the wells showing no visible growth was subcultured on agar plates. The MBC was identified as the lowest concentration that resulted in a 99.9% reduction in the initial bacterial count.
Structure-Activity Relationship (SAR) and Key Findings
The study revealed significant insights into the structure-activity relationship of these this compound analogs. The combination of the 1,2,3-thiadiazole moiety with a hydrazide-hydrazone linker was explored for its potential synergistic biological effects.[1]
Caption: SAR workflow for this compound analogs.
The most critical finding from the SAR study is the profound impact of the substituent attached to the hydrazone moiety.
-
The 5-nitro-2-furyl Moiety is Key for High Activity : Compound 15, which incorporates a 5-nitro-2-furoyl group, exhibited the highest antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This fragment is considered essential for its bioactivity.[1]
-
Superiority over Reference Drug : The activity of compound 15 against several strains of Staphylococcus aureus was two to seven times greater than that of the reference drug, nitrofurantoin.[1]
-
Bactericidal Effect : The MBC/MIC ratio for compound 15 was in the range of 1-4, indicating a lethal effect on the tested bacteria.[1]
References
A Comparative Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Potential of Novel Heterocyclic Scaffolds
In the ever-evolving landscape of drug discovery, heterocyclic compounds remain a cornerstone for the development of novel therapeutic agents. Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide against other prominent heterocyclic compounds, namely triazoles, pyrimidines, and benzimidazoles. The comparison focuses on their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed methodologies to aid researchers in their quest for new and effective pharmaceuticals.
Overview of Compared Heterocyclic Compounds
This compound and its derivatives have emerged as a promising class of compounds, particularly noted for their potent antimicrobial properties. The unique arrangement of nitrogen and sulfur atoms in the thiadiazole ring contributes to its distinct chemical reactivity and biological activity.
Triazoles , both 1,2,3- and 1,2,4-isomers, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[1][2] Their ability to coordinate with metal ions in enzymes is a key feature of their mechanism of action.
Pyrimidines are fundamental components of nucleic acids and are thus integral to numerous biological processes.[3][4] Synthetic pyrimidine derivatives are widely explored for their anticancer, antiviral, and anti-inflammatory properties, often acting as inhibitors of key enzymes in metabolic pathways.[3][4][5][6]
Benzimidazoles , a fusion of benzene and imidazole rings, are another important pharmacophore.[7][8] They are found in commercially successful drugs and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9]
Comparative Performance Analysis: A Data-Driven Approach
While direct head-to-head comparative studies under identical experimental conditions are limited, this section presents a compilation of quantitative data from various sources to provide a relative understanding of the potency of these heterocyclic compounds in different therapeutic areas.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The data below showcases the Minimum Inhibitory Concentration (MIC) values of some of its derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives [10][11]
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus aureus ATCC 25923 | 1.95 |
| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus aureus ATCC 43300 | 3.91 |
| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus epidermidis ATCC 12228 | 7.81 |
| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Micrococcus luteus ATCC 10240 | 1.95 |
| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Bacillus subtilis ATCC 6633 | 15.62 |
Note: Data extracted from a study by Szafrański et al. (2021). The specific derivatives are identified by their substituted moieties.
For comparison, various triazole and 1,3,4-thiadiazole derivatives also exhibit potent antimicrobial activities.
Table 2: Antimicrobial Activity of Selected Triazole and Thiadiazole Derivatives
| Compound Class | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Derivative with benzamide moiety | Aspergillus fumigatus | 0.9 | [12] |
| 1,3,4-Thiadiazole | Derivative with benzamide moiety | Geotrichum candidum | 0.08 | [12] |
| 1,3,4-Thiadiazole | Derivative with benzamide moiety | Staphylococcus aureus | 1.95 | [12] |
| 1,2,4-Triazole | Thione-substituted triazole | Bacillus subtilis | Not specified, equipotent with ampicillin | [13] |
Anticancer Activity
Triazole and thiadiazole derivatives have been extensively studied for their anticancer potential, with several compounds showing promising activity against various cancer cell lines.
Table 3: Anticancer Activity of Selected Triazole and Thiadiazole Derivatives
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [14] |
| 1,2,3-Triazole | Phosphonate derivative | A-549 (Lung Carcinoma) | 21.25 | [14] |
| 1,2,3-Triazole | Phosphonate derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 | [14] |
| 1,3,4-Thiadiazole | Thiazole-bearing derivative | HepG2 (Liver Carcinoma) | 0.82 | [8] |
| 1,3,4-Thiadiazole | Thiazole-bearing derivative | HepG2 (Liver Carcinoma) | 0.91 | [8] |
Anti-inflammatory Activity
Pyrimidine and benzimidazole derivatives are well-documented for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.
Table 4: Anti-inflammatory Activity of Selected Pyrimidine and Benzimidazole Derivatives
| Compound Class | Compound/Derivative | Assay/Target | % Inhibition or IC50 | Reference |
| Pyrimidine | Thiazolo[4,5-d]pyrimidine analog | COX-2 Enzyme | IC50 = 0.87 µM | [11] |
| Pyrimidine | Thiazolo[4,5-d]pyrimidine analog | Carrageenan-induced paw edema | 88% inhibition after 3h | [11] |
| Benzimidazole | N-acyl 2-aminobenzimidazole | IRAK4 Inhibition | Potent inhibition | |
| Benzimidazole | 2-substituted benzimidazole | COX-2 Enzyme | 470-fold selectivity over COX-1 |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[1][5][10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design and development.
Antimicrobial Mechanism of Thiadiazoles
The antimicrobial action of thiadiazole derivatives, particularly their antifungal activity, is often attributed to the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.
Caption: Proposed antimicrobial mechanism of thiadiazole derivatives.
Anticancer Signaling Pathway of Triazoles
Several triazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer triazole derivatives.
Anti-inflammatory Mechanism of Pyrimidines and Benzimidazoles
The anti-inflammatory activity of many pyrimidine and benzimidazole derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Mechanism of action for COX-inhibiting anti-inflammatory heterocyclic compounds.
Conclusion and Future Perspectives
This comparative guide highlights the significant therapeutic potential of this compound and other key heterocyclic compounds. While derivatives of this compound show particular promise as antimicrobial agents, triazoles and thiadiazoles exhibit strong anticancer activity, and pyrimidines and benzimidazoles are well-established anti-inflammatory scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kuey.net [kuey.net]
- 9. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide (EVT-3488484) | 4137-63-7 [evitachem.com]
- 13. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The following sections detail established and potential synthetic pathways, presenting experimental data to facilitate an objective evaluation of each route's efficiency and practicality.
Introduction
This compound and its derivatives have garnered attention for their potential biological activities, including antimicrobial properties.[1][2][3] The synthesis of this core scaffold is a critical step in the exploration of its therapeutic potential. This guide benchmarks common synthetic strategies, focusing on reaction yield, duration, and starting material accessibility.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically proceeds in two main stages:
-
Formation of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.
-
Conversion of the carboxylic acid or ester to the corresponding carbohydrazide.
This comparison will focus on different methods for the first stage, as the second stage, hydrazinolysis, is a relatively standard and high-yielding transformation.
Route 1: The Hurd-Mori Synthesis
The Hurd-Mori reaction is a classical and widely used method for the synthesis of 1,2,3-thiadiazoles.[2][4] This approach involves the cyclization of an α-methylene hydrazone with thionyl chloride. For the target molecule, this would involve the synthesis of a hydrazone of a β-keto ester, followed by cyclization.
Route 2: Synthesis via Diazo Compounds
An alternative approach involves the use of diazo compounds, which can react with sulfur-containing reagents to form the thiadiazole ring. This method can offer a more direct route to the desired heterocyclic core.
Table 1: Comparison of Synthetic Routes to Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate
| Parameter | Route 1: Hurd-Mori Synthesis | Route 2: From Ethyl 2-diazoacetoacetate |
| Starting Materials | Ethyl acetoacetate, Hydrazine derivative, Thionyl chloride | Ethyl 2-diazoacetoacetate, Lawesson's reagent or other sulfur source |
| Key Intermediates | Hydrazone of ethyl acetoacetate | - |
| Reaction Time | Several hours to overnight | Typically shorter, a few hours |
| Reported Yield | Variable, can be moderate to good | Can be high, but dependent on the specific sulfurating agent |
| Purity of Product | Often requires chromatographic purification | May also require purification to remove sulfur byproducts |
| Scalability | Generally scalable | Can be limited by the availability and stability of the diazo compound |
| Cost of Key Reagents | Ethyl acetoacetate and hydrazine derivatives are generally affordable. Thionyl chloride is a common reagent. | Ethyl 2-diazoacetoacetate can be more expensive or require in-situ preparation. Lawesson's reagent has a moderate cost. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate via Hurd-Mori Synthesis (Hypothetical)
This protocol is based on the general principles of the Hurd-Mori reaction and may require optimization.
-
Formation of Hydrazone: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of a suitable hydrazine derivative (e.g., ethoxycarbonylhydrazine, 1.0 eq) in ethanol. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
-
Cyclization: The crude hydrazone is dissolved in a suitable solvent such as dichloromethane or toluene. The solution is cooled to 0 °C, and thionyl chloride (2.0-3.0 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched by carefully adding it to a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: Hydrazinolysis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate
-
To a solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound. This step typically proceeds with high yield.
Visualizing the Synthetic Pathways
Synthetic Workflow for this compound
Caption: Comparative workflow of synthetic routes to this compound.
Antimicrobial Activity and Potential Mechanism of Action
Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][3] While the precise mechanism of action for this specific compound is not fully elucidated, thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of the bacterial cell wall or membrane, and interference with nucleic acid or protein synthesis.
Postulated Antimicrobial Signaling Pathway
Caption: Postulated mechanisms of antimicrobial action for thiadiazole derivatives.
Conclusion
The synthesis of this compound can be approached through multiple routes. The Hurd-Mori synthesis represents a classic and reliable method, while pathways involving diazo compounds may offer a more direct, albeit potentially more costly, alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, availability and cost of starting materials, and the need for high purity. Further investigation into the specific antimicrobial mechanism of action of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
In Vivo Validation of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Review of Available Data
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical step in the drug discovery pipeline. This guide addresses the current landscape of in vivo validation for the compound 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, based on publicly available scientific literature.
Following a comprehensive review of existing research, it has been determined that there is a notable absence of studies that directly validate the in vitro findings for this compound with corresponding in vivo experimental data. The available literature primarily focuses on the synthesis and in vitro evaluation of this compound and its derivatives, particularly in the contexts of antimicrobial and anticancer activities.
While in vitro studies provide valuable initial insights into the potential biological activity of a compound, in vivo studies in animal models are indispensable for understanding its efficacy, pharmacokinetics, and safety profile in a whole organism. The lack of such data for this compound presents a significant knowledge gap and an opportunity for future research.
This guide, therefore, serves to highlight this gap and to present the available in vitro data for key derivatives, which may inform the design of future in vivo studies.
In Vitro Antimicrobial Activity of this compound Derivatives
A study by Płaziński et al. (2021) details the synthesis and in vitro antimicrobial activity of a series of 15 novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[1][2] The study found that several of these compounds exhibited potential antimicrobial effects, primarily against Gram-positive bacteria.[1][2]
Key Findings:
-
Compound 15 , featuring a 5-nitro-2-furoyl moiety, demonstrated the most significant bioactivity.[1][2]
-
The minimum inhibitory concentration (MIC) for Compound 15 ranged from 1.95 to 15.62 µg/mL.[1][2]
-
The minimum bactericidal concentration (MBC) to MIC ratio for Compound 15 was between 1 and 4 µg/mL.[1][2]
Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives
| Compound | Modification | Target Microorganism | MIC (µg/mL) |
| 15 | 5-nitro-2-furoyl | Gram-positive bacteria | 1.95–15.62 |
| 2 | (E)-N'-(4-(dimethylamino)benzylidene) | Various | >125 |
| 3 | (E)-N'-(2-hydroxybenzylidene) | Various | 62.5->125 |
| 5 | (E)-N'-(4-hydroxy-3-methoxybenzylidene) | Various | 62.5-125 |
| 6 | (E)-N'-(4-hydroxybenzylidene) | Various | 62.5-125 |
| 8 | (E)-N'-(4-methylbenzylidene) | Various | 62.5-125 |
| 9 | (E)-N'-(4-nitrobenzylidene) | Various | 31.25-125 |
| 14 | (E)-N'-(furan-2-ylmethylene) | Various | >125 |
| 16 | (E)-N'-(thiophen-2-ylmethylene) | Various | >125 |
Source: Adapted from Płaziński et al., 2021.[1][2]
Experimental Protocols: In Vitro Antimicrobial Activity Screening
The following is a summary of the methodology used to determine the in vitro antimicrobial activity of the this compound derivatives.
1. Synthesis of Derivatives: The synthesis of the hydrazide-hydrazone derivatives was achieved through a condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes.[1][2]
2. Antimicrobial Susceptibility Testing: A micro-dilution broth method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms. The results were interpreted according to the standards of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of novel compounds.
Future Directions and Recommendations
The promising in vitro antimicrobial activity of certain this compound derivatives, particularly Compound 15, warrants further investigation through in vivo studies. The following recommendations are proposed for future research:
-
In Vivo Efficacy Studies: Animal models of bacterial infection should be employed to assess the therapeutic efficacy of the most potent in vitro compounds. Key endpoints would include reduction in bacterial load, survival rates, and clinical signs of infection.
-
Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds are essential to understand their behavior in a biological system.
-
Toxicology and Safety Assessment: Comprehensive toxicity studies are necessary to evaluate the safety profile of these compounds and to determine a therapeutic window.
-
Mechanism of Action Studies: Further research to elucidate the precise molecular mechanism by which these compounds exert their antimicrobial effects would be valuable for lead optimization.
Signaling Pathway Hypothesis
While the exact mechanism of action for these compounds is not yet elucidated, many antimicrobial agents interfere with essential bacterial processes. A hypothetical signaling pathway diagram illustrates potential targets.
Caption: Potential mechanisms of antimicrobial action.
References
A Comparative Docking Analysis of Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of various thiadiazole derivatives against several key biological targets. The data presented is compiled from recent studies and aims to inform researchers on the potential of thiadiazole scaffolds in the design of novel therapeutic agents. Thiadiazole and its derivatives are foundational in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational tool, is instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent drugs.[1]
Quantitative Docking Performance of Thiadiazole Derivatives
The following tables summarize the docking scores and binding energies of various 1,3,4-thiadiazole derivatives from different studies. A lower docking score generally indicates a more favorable binding interaction between the ligand and the protein target.[1]
| Derivative/Compound | Target Protein | Docking Software | Docking Score (kcal/mol) | Binding Energy (MM-GBSA) (kcal/mol) | Key Interactions/Residues | Reference |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | Not Specified | -8.9 | -31.5 | Four hydrogen bonds | [2][3] |
| Compound 10 | Dihydrofolate Reductase (DHFR) | MOE (Molecular Operating Environment) | -15.6 to -12.3 (range for compounds 10, 13, 14, 15) | Not Specified | Hydrogen bond with Ser59, Arene-arene interaction with Phe31 | [4] |
| Compound 13 | Dihydrofolate Reductase (DHFR) | MOE (Molecular Operating Environment) | -15.6 to -12.3 (range for compounds 10, 13, 14, 15) | Not Specified | Hydrogen bond with Ser59, Arene-arene interaction with Phe31 | [4] |
| Compound 4h | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | MOE 2019.012 | -10.8 | Not Specified | Not Specified | [5][6] |
| Compounds 4b, 4c, 4d, 4e, 4f | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | MOE 2019.012 | -8.1 to -9.2 | Not Specified | Not Specified | [5] |
| Compounds D34, D16, D7, D25, D15, D27 | Mycobacterium tuberculosis Protein Kinase G (PknG) | Schrödinger Suite (GLIDE) | Not Specified (Noted as having better interaction) | Not Specified | Hydrogen bonds with GLU588, SER412, GLY410, GLU628 | [7] |
| ZINC33258048 | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not Specified | -8.630 | Not Specified | Not Specified | [8] |
| ZINC000017138581 | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not Specified | -8.520 | Not Specified | Two hydrogen bonds with ASN923 | [8] |
| ZINC000008927502 | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not Specified | -8.286 | Not Specified | Not Specified | [8] |
Correlation of In Silico Docking with In Vitro Biological Activity
The predictive power of in silico docking is critically evaluated by its correlation with experimental results. The following table compares the computationally predicted binding affinities with experimentally determined biological activities (IC50 values) for a series of 1,3,4-thiadiazole derivatives.
| Derivative/Compound | Target/Cell Line | Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) | Reference |
| Compound 4h | HCT-116 (Colon Carcinoma) | -10.8 | Cytotoxicity Assay | 2.03 ± 0.72 | [5][6] |
| Compound 4h | HepG-2 (Hepatocellular Carcinoma) | -10.8 | Cytotoxicity Assay | 2.17 ± 0.83 | [5][6] |
| Harmine (Reference Drug) | HCT-116 (Colon Carcinoma) | -7.1 | Cytotoxicity Assay | 2.40 ± 0.12 | [5][6] |
| Harmine (Reference Drug) | HepG-2 (Hepatocellular Carcinoma) | -7.1 | Cytotoxicity Assay | 2.54 ± 0.82 | [5][6] |
| Compound 16b | HepG2-1 (Hepatocellular Carcinoma) | Not Specified | Cytotoxicity Assay | 0.69 ± 0.41 | [9] |
| Compound 21 | HepG2-1 (Hepatocellular Carcinoma) | Not Specified | Cytotoxicity Assay | 1.82 ± 0.94 | [9] |
| Doxorubicin (Reference Drug) | HepG2-1 (Hepatocellular Carcinoma) | Not Specified | Cytotoxicity Assay | 0.72 ± 0.52 | [9] |
Experimental Protocols for Molecular Docking
A generalized experimental protocol for conducting comparative docking studies of thiadiazole derivatives is outlined below. This protocol is a synthesis of methodologies reported in the referenced studies.[1]
1. Protein Preparation:
-
Acquisition: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules and co-ligands are typically removed from the protein structure.
-
Optimization: Polar hydrogens are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize the geometry.[1]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized to obtain the most stable conformation.[1]
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and coordinates of the grid's center are critical parameters that can significantly influence the docking outcome.[1]
4. Molecular Docking:
-
The prepared thiadiazole ligands are docked into the active site of the prepared protein using docking software such as AutoDock, Glide, or MOE.[1]
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.[1]
5. Analysis of Results:
-
The resulting docked poses are ranked based on their docking scores.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode.[1]
Visualizing the Docking Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams visualize a typical molecular docking workflow and a relevant signaling pathway targeted by thiadiazole derivatives.
Caption: A generalized workflow for molecular docking studies.[1]
Caption: Inhibition of DHFR by thiadiazole derivatives disrupts DNA synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 4. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Assessing the Novelty of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide's Biological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds consistently demonstrating a broad spectrum of biological activities. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention. This guide provides a comparative analysis of the biological profile of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, placing its novelty in the context of related chemical entities and established therapeutic agents.
Introduction to this compound
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. The inherent reactivity of the carbohydrazide group allows for the facile introduction of diverse functionalities, leading to a wide array of hydrazide-hydrazone derivatives. Research has primarily focused on the antimicrobial, antifungal, and, to a lesser extent, the anticancer and antiviral properties of this class of compounds.
The synthesis of these derivatives typically involves the condensation reaction of this compound with various aldehydes. This straightforward synthetic route, depicted below, allows for the creation of a library of compounds for biological screening.
Comparative Analysis of Biological Activity
The biological profile of this compound derivatives has been most extensively studied in the context of their antimicrobial properties. This section compares their performance against other thiadiazole-based compounds and standard antimicrobial agents.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity, particularly against Gram-positive bacteria.[1][2] The introduction of different substituted aldehydes onto the carbohydrazide moiety significantly influences the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Reference Drugs
| Compound/Drug | Staphylococcus aureus ATCC 25923 | Staphylococcus aureus ATCC 43300 (MRSA) | Enterococcus faecalis ATCC 29212 | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Reference |
| Derivative 15 (5-nitro-2-furoyl) | 1.95 | 3.91 | 15.62 | >125 | >125 | [1] |
| Nitrofurantoin (Reference) | 3.91 | 7.81 | 15.62 | 15.62 | >125 | [1] |
| Ciprofloxacin (Reference) | 0.49 | 0.98 | 0.98 | 0.02 | 0.24 | [1] |
Data synthesized from the referenced study. The original study provides a broader range of tested derivatives and microbial strains.
The data clearly indicates that specific derivatives, such as compound 15 with a 5-nitro-2-furoyl moiety, exhibit potent antibacterial activity against Gram-positive bacteria, even surpassing the efficacy of the reference drug nitrofurantoin against certain strains.[1] This highlights the potential for developing novel antibacterial agents based on this scaffold.
Antifungal and Antiviral Activity
While less extensively studied than their antibacterial properties, some 4-methyl-1,2,3-thiadiazole derivatives have shown promise as antifungal and antiviral agents.[3][4] For instance, a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives displayed moderate to strong fungicidal activity against several fungal species.[3][4] Furthermore, some of these compounds exhibited significant curative activity against the Tobacco Mosaic Virus (TMV) in vivo.[3]
Table 2: Antifungal Activity of a 4-Methyl-1,2,3-thiadiazole Derivative
| Compound | Valsa mali EC50 (µg/mL) | Botrytis cinerea EC50 (µg/mL) | Pythium aphanidermatum EC50 (µg/mL) | Reference |
| Compound 8k | 8.20 | 24.42 | 15.80 | [4] |
EC50 values represent the concentration required to inhibit 50% of fungal growth.
Anticancer Activity
The broader class of thiadiazole derivatives has been investigated for anticancer properties.[5][6][7][8] While specific data for this compound itself is limited in the provided search results, related structures containing the 1,3,4-thiadiazole core have shown significant cytotoxic potency against various cancer cell lines.[6][7] For example, certain thiazoles carrying a 1,3,4-thiadiazole moiety demonstrated potent antitumor activity against the HepG2 liver carcinoma cell line, with IC50 values in the low micromolar range.[6][7] This suggests that the 1,2,3-thiadiazole scaffold of this compound could also be a promising starting point for the development of novel anticancer agents.
Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives
The general procedure for the synthesis of the hydrazide-hydrazone derivatives is as follows:
-
Dissolution: 0.01 mol of this compound is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.[1]
-
Addition of Aldehyde: To the dissolved hydrazide, 0.01 mol of the appropriate substituted aldehyde is added.[1]
-
Reflux: The resulting solution is heated under reflux for 3 hours.[1]
-
Crystallization: The solution is then allowed to cool to room temperature and subsequently placed in a refrigerator for 24 hours to facilitate crystallization.[1]
-
Isolation and Purification: The precipitated product is filtered, washed, and can be further purified by recrystallization.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds and reference drugs are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Novelty and Future Directions
The biological profile of this compound derivatives presents a compelling case for their novelty, particularly in the realm of antibacterial agents. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their biological activity. The potent activity of certain derivatives against drug-resistant strains like MRSA is of significant interest.[1]
Future research should focus on:
-
Expanding the Scope of Biological Screening: A more comprehensive evaluation of their anticancer, antiviral, and anti-inflammatory properties is warranted.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on biological activity will guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.
The logical relationship for future drug development based on this scaffold can be visualized as a cyclical process of design, synthesis, and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Performance of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a peer-reviewed validation of the research surrounding 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, focusing on their antimicrobial potential. The following sections offer a comparative analysis of their performance against other established antimicrobial agents, supported by experimental data and detailed methodologies.
Introduction to this compound
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,3-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This guide focuses on derivatives of this compound, a class of compounds that has demonstrated promising antibacterial and antifungal properties. By combining the 1,2,3-thiadiazole moiety with a hydrazide-hydrazone scaffold, these derivatives present a novel structural framework for potential antimicrobial drugs.
Comparative Antimicrobial Activity
Recent studies have focused on the synthesis and in vitro evaluation of a series of hydrazide-hydrazone derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The antimicrobial efficacy of these compounds has been predominantly observed against Gram-positive bacteria.
One particularly potent derivative, compound 15 , which incorporates a 5-nitro-2-furoyl moiety, has shown significant bioactivity.[1] Its performance, along with other selected derivatives, is compared against the established antibacterial agent Nitrofurantoin in the tables below.
Antibacterial Performance: Gram-Positive Bacteria
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of a compound's antimicrobial efficacy. The tables below summarize the in vitro activity of selected this compound derivatives against various Gram-positive bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria
| Compound | Staphylococcus aureus ATCC 25923 | Staphylococcus aureus ATCC 6538 | Staphylococcus aureus ATCC 43300 (MRSA) | Staphylococcus epidermidis ATCC 12228 | Micrococcus luteus ATCC 10240 | Bacillus subtilis ATCC 6633 | Bacillus cereus ATCC 11778 |
| Derivative 15 | 3.91 | 1.95 | 3.91 | 7.81 | 1.95 | 15.62 | 7.81 |
| Nitrofurantoin (Reference) | 7.81 | 15.62 | 7.81 | 15.62 | 15.62 | 31.25 | 15.62 |
Data sourced from a study by Płaziński et al. (2021).[1]
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL against Gram-Positive Bacteria
| Compound | Staphylococcus aureus ATCC 25923 | Staphylococcus aureus ATCC 6538 | Staphylococcus aureus ATCC 43300 (MRSA) | Staphylococcus epidermidis ATCC 12228 | Micrococcus luteus ATCC 10240 | Bacillus subtilis ATCC 6633 | Bacillus cereus ATCC 11778 |
| Derivative 15 | 7.81 | 3.91 | 7.81 | 15.62 | 3.91 | 31.25 | 15.62 |
| Nitrofurantoin (Reference) | 15.62 | 31.25 | 15.62 | 31.25 | 31.25 | 62.5 | 31.25 |
Data sourced from a study by Płaziński et al. (2021).[1]
As evidenced by the data, derivative 15 exhibits MIC and MBC values that are consistently lower than, or equal to, those of Nitrofurantoin against the tested Gram-positive strains. Notably, its activity against Staphylococcus aureus ATCC 6538 and Micrococcus luteus ATCC 10240 is significantly more potent than the reference drug.[1]
Antibacterial Performance: Gram-Negative Bacteria
The antimicrobial effect of these derivatives against Gram-negative bacteria was found to be less pronounced. Derivative 15 was the only compound in the tested series to show any significant activity, with MIC values ranging from 125 to 1000 µg/mL.
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria
| Compound | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 9027 | Klebsiella pneumoniae ATCC 700603 | Proteus mirabilis ATCC 12453 |
| Derivative 15 | 125 | >1000 | 500 | 250 |
| Nitrofurantoin (Reference) | 31.25 | >1000 | 125 | 62.5 |
Data sourced from a study by Płaziński et al. (2021).[1]
While derivative 15 shows some activity against E. coli, it is less potent than Nitrofurantoin. Both compounds show limited efficacy against Pseudomonas aeruginosa.
Comparison with Other Antimicrobial Classes
While direct comparative studies are limited, the antimicrobial activity of this compound derivatives can be contextualized by comparing their performance with other classes of antimicrobial agents.
-
1,3,4-Thiadiazole Derivatives: This isomeric form of thiadiazole has also been extensively studied for its antimicrobial properties. Generally, derivatives of 1,3,4-thiadiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The potency of these compounds is highly dependent on the nature of the substituents on the thiadiazole ring.
-
1,2,4-Triazole Derivatives: Triazole compounds, particularly those used as antifungal agents like fluconazole, represent another important class of heterocyclic antimicrobials. Some novel 1,2,4-triazole derivatives have also demonstrated promising antibacterial activity.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is achieved through a condensation reaction.[1]
General Procedure:
-
This compound (0.01 mol) is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.
-
The appropriate substituted aldehyde (0.01 mol) is added to the solution.
-
The reaction mixture is heated under reflux for 3 hours.
-
After cooling, the solution is placed in a refrigerator for 24 hours to facilitate precipitation.
-
The resulting precipitate is filtered and recrystallized from ethanol to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial activity of the synthesized compounds was determined using a serial micro-dilution method in 96-well microtiter plates.
Protocol:
-
A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller–Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in the microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates.
-
The plates are incubated for a further 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Proposed Mechanisms of Action
The precise molecular mechanism of action for this compound derivatives is still under investigation. However, based on the known mechanisms of similar heterocyclic compounds and the structural features of these derivatives, a plausible mechanism can be proposed. The presence of the thiadiazole ring, a known pharmacophore, is likely crucial for its biological activity. It is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
For comparative purposes, the established mechanisms of action for Nitrofurantoin (antibacterial) and Fluconazole (antifungal) are presented below as signaling pathway diagrams.
Caption: Proposed antibacterial mechanism of Nitrofurantoin.
Caption: Antifungal mechanism of Fluconazole via ergosterol biosynthesis inhibition.
Conclusion
Derivatives of this compound, particularly those incorporating a 5-nitro-2-furoyl moiety, have demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria, in some cases exceeding the efficacy of the established drug Nitrofurantoin. While their activity against Gram-negative bacteria is less pronounced, these findings highlight the potential of the 1,2,3-thiadiazole scaffold in the development of new antimicrobial agents. Further research is warranted to elucidate their precise mechanism of action, evaluate their in vivo efficacy and safety profiles, and explore their potential against a broader spectrum of microbial pathogens.
References
Safety Operating Guide
Safe Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures to mitigate risks associated with this chemical.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step toward safe handling and disposal.
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2A). May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Store in a cool, dry, and well-ventilated place.[2] Keep container tightly closed.[3] |
| Environmental Hazards | May be harmful to aquatic life with potential for long-lasting effects.[1] | Avoid release to the environment.[1] Do not let the product enter drains.[1] |
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand)
-
Hazardous waste container, clearly labeled
-
Soap and water
-
Decontamination solution (e.g., 5% sodium hypochlorite)
Procedure:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated.[1]
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain the spill.[1]
-
Decontamination : Clean the spill area thoroughly with soap and water.[1] For final decontamination of surfaces, a suitable chemical inactivating agent may be used, followed by a final rinse.
-
Disposal : All contaminated materials, including absorbent pads and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for disposal.[1]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Procedures
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.[1]
Step 1: Waste Identification and Segregation
-
Identify : Clearly identify all waste streams containing this compound.
-
Segregate : Do not mix this waste with other incompatible materials. Keep it separate from strong oxidizing agents, acids, and bases.
Step 2: Waste Containment and Labeling
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[1]
-
Liquid Waste : Collect any liquid waste containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Sharps Waste : Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[1]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[1]
Step 3: Storage Pending Disposal
-
Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area.[1]
-
The storage area should be away from heat sources and incompatible materials.[2]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Provide the disposal service with a complete and accurate description of the waste, including its composition and hazards.
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No. 75423-15-3). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Based on the Globally Harmonized System (GHS), this compound presents the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The compound is a white to almost white solid, likely in powder or crystal form.[3] Due to its physical form, inhalation of dust is a primary route of exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄OS | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 143-145 °C | [3] |
Operational Plan: Safe Handling Procedures
A systematic approach is mandatory to minimize exposure and ensure safety when working with this compound.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[4][5][6] Local exhaust ventilation should be utilized.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6] An eyewash station and safety shower must be readily accessible.[5][7]
-
Hand Protection: Impermeable gloves, such as nitrile or neoprene, are required.[4] Double-gloving is recommended, especially during weighing and transfer operations.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A lab coat is mandatory.[4] Ensure all skin is covered.[6] Contaminated clothing should be removed immediately and washed before reuse.[2]
2. Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound.[4] Ensure the work area is clean and all necessary equipment and safety gear are in place before starting.
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
Post-Handling:
Emergency Response Protocol
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Inhalation: Move the affected individual to fresh air immediately.[4][7] If breathing is difficult, seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] If skin irritation occurs or persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5] Seek immediate medical attention.[4][5]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above for cleanup.[4]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]
-
For large spills, contact your institution's environmental health and safety department immediately.[4]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[4][8]
-
Waste Collection:
-
Solid Waste: Collect excess compound, contaminated PPE (gloves, wipes), and cleaning materials in a designated, clearly labeled, and sealed container.[5][8]
-
Liquid Waste: Collect solutions in a separate, labeled, and sealed hazardous waste container.[8] Do not mix with incompatible waste streams.[8]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard pictograms.[8]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8] The storage area should be secure.[2]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][8] Follow all local, state, and federal regulations.[5]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key procedures for safe handling and emergency response.
Caption: Workflow for safely handling this compound.
Caption: Logical relationship for emergency response to an incident.
References
- 1. This compound | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID CAS#: 75423-15-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
